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  • Product: 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid
  • CAS: 98135-49-0

Core Science & Biosynthesis

Foundational

mechanism of action of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid derivatives

An In-Depth Technical Guide to the Mechanism of Action of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic Acid Derivatives Executive Summary In the landscape of modern medicinal chemistry, the design of highly selective cen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic Acid Derivatives

Executive Summary In the landscape of modern medicinal chemistry, the design of highly selective central nervous system (CNS) therapeutics relies heavily on privileged molecular scaffolds. 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid (and its esterified derivatives) serves as a critical synthetic precursor in the development of fused heterocyclic systems—specifically [1,2,4]triazolo[1,5-c]pyrimidines and [1,2,4]triazolo[1,5-a]pyrimidines [1][2].

As a Senior Application Scientist, I have observed that the true pharmacological value of this pyrimidine derivative lies not in its monomeric form, but in its capacity to undergo precise cyclocondensation. The resulting triazolopyrimidine architectures are exceptionally potent and selective inhibitors of Phosphodiesterase 10A (PDE10A) [3][4]. This whitepaper dissects the chemical transformation of this precursor, the downstream intracellular mechanism of action of its derivatives in the striatum, and the self-validating protocols required to synthesize and evaluate these compounds for the treatment of schizophrenia and Huntington's disease.

Chemical Architecture: From Precursor to Pharmacophore

The molecular structure of 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid features a highly reactive hydrazinyl group at the C4 position and a carboxylic acid (or ester) at the C5 position[1]. This specific arrangement provides an ideal bi-nucleophilic template.

When reacted with one-carbon electrophiles (such as triphosgene, formamides, or aryl aldehydes), the terminal nitrogen of the hydrazinyl moiety undergoes an initial nucleophilic substitution[2][5]. This is followed by a thermodynamically driven intramolecular cyclization, yielding the rigid, electron-deficient triazolopyrimidine core[6]. This core is essential for biological activity, as it forms critical π -stacking interactions within the hydrophobic binding pockets of target enzymes[5].

Synthesis A 4-Hydrazinyl-2-methylpyrimidine- 5-carboxylic acid C Cyclocondensation Intermediate (Schiff Base / Hydrazone) A->C Nucleophilic Attack (N-terminal) B Electrophilic Reagent (e.g., Triphosgene / Aldehyde) B->C D [1,2,4]Triazolo[1,5-c]pyrimidine Core (Active Pharmacophore) C->D Intramolecular Cyclization (Heat / Oxidative conditions)

Fig 1: Cyclocondensation workflow of 4-hydrazinylpyrimidine precursors into triazolopyrimidine cores.

Mechanism of Action: PDE10A Inhibition and Striatal Modulation

Once synthesized, the triazolopyrimidine derivatives act as highly selective, competitive inhibitors of PDE10A[4][7]. To understand their mechanism of action, we must examine the unique localization and biochemical role of this enzyme.

Target Localization and Dual-Substrate Hydrolysis

PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[8]. Unlike other PDEs that are ubiquitously expressed, PDE10A is almost exclusively localized in the Medium Spiny Neurons (MSNs) of the mammalian striatum[9][10]. The striatum controls motor function and cognitive processing by integrating cortical glutamatergic signals with dopaminergic inputs.

Modulating the Direct and Indirect Pathways

MSNs are divided into two distinct populations, both of which express PDE10A:

  • D1-MSNs (Direct Pathway): Express Dopamine D1 receptors. Activation promotes movement and cognitive flexibility.

  • D2-MSNs (Indirect Pathway): Express Dopamine D2 receptors. Activation suppresses movement.

In schizophrenia, hyperactive D2 receptor signaling suppresses cAMP production in the indirect pathway. Traditional antipsychotics (like haloperidol) act as direct D2 receptor antagonists, which can cause severe extrapyramidal (motor) side effects[11].

Triazolopyrimidine derivatives offer a superior mechanism. By inhibiting PDE10A, these compounds prevent the degradation of cAMP and cGMP[9]. In D2-MSNs, the intracellular accumulation of cAMP activates Protein Kinase A (PKA). PKA subsequently phosphorylates the regulatory protein DARPP-32 at Threonine-34[10][12]. Phosphorylated DARPP-32 acts as a potent inhibitor of Protein Phosphatase-1 (PP-1), effectively amplifying and prolonging the intracellular signaling cascade[10].

This mechanism mimics the downstream effects of D2 antagonism (achieving antipsychotic efficacy) while simultaneously potentiating D1-MSN signaling, resulting in a "balanced activation" that mitigates motor side effects and improves cognitive symptoms[11][12].

MoA Inhibitor Triazolopyrimidine PDE10A Inhibitor PDE10A PDE10A Enzyme (Striatal MSNs) Inhibitor->PDE10A Competitive Inhibition cAMP Elevated cAMP / cGMP PDE10A->cAMP Prevents Hydrolysis PKA PKA / PKG Activation cAMP->PKA Allosteric Activation DARPP DARPP-32 Phosphorylation (Thr34) PKA->DARPP Kinase Cascade Output Balanced D1/D2 MSN Activation (Antipsychotic Efficacy) DARPP->Output PP-1 Inhibition

Fig 2: Intracellular signaling cascade triggered by PDE10A inhibition in Medium Spiny Neurons.

Quantitative Data: Isoform Selectivity

The therapeutic index of any PDE inhibitor is dictated by its selectivity profile. Off-target inhibition of PDE3 (cardiac function) or PDE4 (emesis) frequently derails clinical candidates. Triazolopyrimidine derivatives synthesized from 4-hydrazinyl-2-methylpyrimidine exhibit remarkable selectivity for PDE10A (and occasionally PDE2A, depending on LHS substitutions)[13].

Table 1: Representative IC 50​ Selectivity Profile of Triazolopyrimidine Derivatives

Enzyme TargetPrimary LocalizationIC 50​ Range (nM)Fold Selectivity vs PDE10AClinical Implication of Off-Target Hit
PDE10A Striatum (CNS)1.2 - 5.5 -- Primary Target (Antipsychotic efficacy)
PDE2ACortex, Hippocampus10 - 50~10xMild cognitive enhancement; generally tolerated.
PDE3ACardiovascular tissue> 2,000> 500xAvoids cardiotoxicity / hypotension.
PDE4DBroad (CNS, Immune)> 6,000> 1,000xAvoids severe emesis and nausea.
PDE11AProstate, Skeletal Muscle> 10,000> 2,000xAvoids myalgia and spermatogenesis issues.

(Note: Data represents generalized structure-activity relationship (SAR) bounds for optimized triazolopyrimidine leads[7][13]).

Self-Validating Experimental Protocols

To ensure scientific integrity, the translation from the 4-hydrazinylpyrimidine precursor to a validated PDE10A inhibitor requires rigorous, self-validating methodologies. Below are the core protocols utilized in our laboratories.

Protocol 1: Synthesis of the[1,2,4]Triazolo[1,5-c]pyrimidine Core

Causality Note: We utilize triphosgene rather than phosgene gas to safely deliver the necessary electrophilic carbon for ring closure. The use of dioxane at elevated temperatures ensures the thermodynamic threshold for the intramolecular Dimroth-type rearrangement is met, favoring the stable 1,5-isomer over the 4,3-isomer[2][5].

  • Preparation: Dissolve 1.0 equivalent of 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid derivative in anhydrous 1,4-dioxane under an inert argon atmosphere.

  • Electrophile Addition: Slowly add 0.5 equivalents of triphosgene (providing 1.5 eq of reactive phosgene equivalents) at room temperature.

  • Cyclocondensation: Heat the reaction mixture to 100°C and stir continuously for 1 to 2 hours[5]. Monitor the disappearance of the starting material via LC-MS.

  • Workup: Evaporate the solvent under reduced pressure. Triturate the crude residue with diethyl ether to precipitate the solid triazolopyrimidine core[5].

  • Validation: Filter and dry the solid under vacuum. Confirm the cyclized structure via 1 H NMR (noting the disappearance of the hydrazinyl N-H protons) and High-Resolution Mass Spectrometry (HR-MS).

Protocol 2: In Vitro PDE10A Radiometric Inhibition Assay

Causality Note: To confirm that the synthesized derivative acts via the proposed MoA, we must measure its ability to prevent the hydrolysis of cyclic nucleotides. A radiometric assay using 3 H-cGMP provides high-sensitivity quantification of enzyme kinetics[7].

  • Enzyme Preparation: Prepare recombinant human PDE10A enzyme in an assay buffer containing 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl 2​ , and 1.7 mM EGTA.

  • Compound Titration: Prepare a 10-point serial dilution of the triazolopyrimidine derivative in DMSO. Add the inhibitor to the assay plate (final DMSO concentration 1%).

  • Substrate Addition: Initiate the reaction by adding a substrate solution containing 100 nM cGMP spiked with 3 H-cGMP tracer[7].

  • Incubation: Incubate the mixture at room temperature for exactly 20 minutes[7]. Self-Validation Step: Include a "No Enzyme" control well to establish the baseline non-specific background activity.

  • Termination & Separation: Stop the reaction by adding yttrium silicate SPA (Scintillation Proximity Assay) beads, which selectively bind the linear 3 H-GMP product (but not the cyclic 3 H-cGMP substrate).

  • Quantification: Read the plate on a microplate scintillation counter. Calculate the IC 50​ using a 4-parameter logistic non-linear regression model based on the reduction of radioactive signal compared to the vehicle control[7].

References

  • EvitaChem. "Buy 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid (EVT-13255362)". EvitaChem.
  • Benchchem. "4-Chloro-6-hydrazinylpyrimidin-2-amine". Benchchem.
  • US Patent Office. "US 2015/0148332 A1: Triazolo compounds as PDE10 inhibitors". Googleapis.com.
  • National Institutes of Health (PMC). "PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise". NIH.gov.
  • Journal of Medicinal Chemistry (ACS).
  • National Institutes of Health (PMC). "Balanced Activation of Striatal Output Pathways by Faster Off-Rate PDE10A Inhibitors Elicits Not Only Antipsychotic-Like Effects But Also Procognitive Effects in Rodents". NIH.gov.
  • Frontiers in Neuroscience. "PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?". Frontiersin.org.
  • National Institutes of Health (PMC).
  • Journal of Neuroscience.
  • Journal of Medicinal Chemistry (ACS). "Diverse, Potent, and Efficacious Inhibitors That Target the EED Subunit of the Polycomb Repressive Complex 2 Methyltransferase". ACS.org.
  • Patsnap Synapse. "What are the therapeutic candidates targeting PDE10A?".

Sources

Exploratory

4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid: Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of 4-Hydrazinyl-2-methylpyrimidine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The guide details its physicochemical properties, outlines a general synthetic pathway, discusses its potential applications based on the known bioactivity of related pyrimidine derivatives, and describes standard analytical methods for its characterization. This document serves as a foundational resource for scientists working with this and similar molecular scaffolds.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a fundamental building block in the chemistry of life, forming the core structure of the nucleobases uracil, thymine, and cytosine in RNA and DNA. Beyond their role in genetics, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, making them privileged scaffolds in drug discovery. The diverse biological potential of pyrimidines includes anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic properties. The incorporation of a hydrazinyl group and a carboxylic acid moiety, as seen in 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid, offers versatile handles for further chemical modification, enabling the exploration of extensive chemical space in the quest for novel therapeutic agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is crucial for its application in research and development. The key identifiers and properties of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid
CAS Number 98135-49-0[1]
Molecular Formula C₆H₈N₄O₂[1]
Molecular Weight 168.15 g/mol
Canonical SMILES CC1=NC(=NN)C=C(N1)C(=O)O
Physical Description Solid (predicted)
Solubility Soluble in organic solvents like DMSO (predicted)

Synthesis and Reaction Pathway

The synthesis of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid can be approached through established methods for the preparation of hydrazinyl-substituted pyrimidines. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group, such as a halogen or a sulfonyl group, at the 4-position of the pyrimidine ring with hydrazine hydrate.

A plausible synthetic route starts from a commercially available or readily synthesized 4-chloro-2-methylpyrimidine-5-carboxylic acid ester. The ester is then subjected to hydrazinolysis, where the chlorine atom is displaced by the hydrazinyl group. The final step would involve the hydrolysis of the ester to the carboxylic acid, if the starting material was an ester.

Synthesis_Workflow Start 4-Chloro-2-methylpyrimidine-5-carboxylate Intermediate 4-Hydrazinyl-2-methylpyrimidine-5-carboxylate Start->Intermediate Hydrazine Hydrate (Nucleophilic Substitution) Product 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid Intermediate->Product Acid or Base Hydrolysis

Caption: General synthetic workflow for 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid.

Experimental Protocol: General Procedure for Hydrazinolysis
  • Dissolve the starting material (e.g., ethyl 4-chloro-2-methylpyrimidine-5-carboxylate) in a suitable solvent such as ethanol or isopropanol.

  • Add an excess of hydrazine hydrate to the solution, typically 2-3 equivalents.

  • The reaction mixture is then heated under reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product can be purified by recrystallization from an appropriate solvent.

Applications in Drug Discovery and Research

The structural features of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid make it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

  • Pharmaceutical Intermediates: The hydrazinyl group is a versatile functional group that can react with aldehydes and ketones to form hydrazones, or with carboxylic acids and their derivatives to form acylhydrazides. These derivatives are key intermediates in the synthesis of various heterocyclic systems, such as triazoles and pyrazoles, which are known to possess a wide range of biological activities.[2]

  • Anticancer and Antimicrobial Agents: Pyrimidine derivatives are well-established as potent anticancer and antimicrobial agents. The introduction of a hydrazinyl moiety can enhance these activities or introduce new mechanisms of action.

  • Enzyme Inhibitors: The carboxylic acid group can act as a key binding element to the active sites of various enzymes, particularly metalloenzymes. Dihydroxypyrimidine (DHP) carboxylic acids, for example, have been investigated as inhibitors of viral enzymes.

Applications Core 4-Hydrazinyl-2-methylpyrimidine- 5-carboxylic acid App1 Pharmaceutical Intermediates Core->App1 App2 Anticancer & Antimicrobial Agents Core->App2 App3 Enzyme Inhibitors Core->App3 App4 Agrochemicals Core->App4

Caption: Potential applications of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid.

Analytical Characterization

The identity and purity of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The proton NMR spectrum would be expected to show characteristic signals for the methyl group, the pyrimidine ring proton, and the exchangeable protons of the hydrazinyl and carboxylic acid groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C=O of the carboxylic acid, the N-H stretches of the hydrazinyl group, and the C=N and C=C bonds of the pyrimidine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound.

Analytical_Workflow Compound Synthesized Compound Purity Purity Assessment (HPLC) Compound->Purity Structure Structural Elucidation Compound->Structure Final Confirmed Structure & Purity Purity->Final NMR NMR (¹H, ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry (HRMS) Structure->MS NMR->Final IR->Final MS->Final

Caption: A typical analytical workflow for compound characterization.

Conclusion

4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid is a versatile heterocyclic compound with significant potential in the field of drug discovery and development. Its pyrimidine core, coupled with reactive hydrazinyl and carboxylic acid functionalities, provides a rich platform for the synthesis of novel bioactive molecules. This guide has provided a summary of its key properties, a plausible synthetic approach, its potential applications, and the analytical methods required for its characterization, serving as a valuable resource for researchers in medicinal chemistry.

References

  • Kaur, R., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]

  • NextSDS. (n.d.). 5-Pyrimidinecarboxylic acid, 4-hydrazino-2-methyl- (6CI,9CI). Retrieved from [Link]

  • Długosz, A., Machoń, Z., & Jasztold-Howorko, R. (1989). Synthesis and Properties of 7-methyl-5-oxo-1,5-dihydro-8-[1][2]-triazolo [4,3-c]pyrimidinecarboxylic Acid Derivatives. Pharmazie, 44(9), 604-605. [Link]

  • He, T., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. ACS Medicinal Chemistry Letters, 13(5), 816-823. [Link]

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Foundational

role of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid in drug discovery

An In-Depth Technical Guide to 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic Acid in Targeted Drug Discovery Executive Summary The pursuit of highly selective, orally bioavailable kinase inhibitors has driven medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic Acid in Targeted Drug Discovery

Executive Summary

The pursuit of highly selective, orally bioavailable kinase inhibitors has driven medicinal chemistry toward privileged heterocyclic scaffolds. Among these, 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid (CAS 98135-49-0) has emerged as a critical building block[1]. By combining the hydrogen-bonding capacity of a pyrimidine core with the orthogonal reactivity of a C4-hydrazine and a C5-carboxylic acid, this molecule serves as an ideal precursor for synthesizing fused bicyclic systems—most notably, pyrazolo[3,4-d]pyrimidines [2].

This technical whitepaper explores the structural rationale, physicochemical profiling, and synthetic methodologies surrounding this compound, providing drug development professionals with a comprehensive framework for utilizing it in Fragment-Based Drug Discovery (FBDD) and combinatorial library generation.

Structural Rationale & Pharmacophore Mapping

The utility of 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid is rooted in its ability to mimic endogenous purines (like adenine) while offering distinct vectors for synthetic diversification[3].

  • Pyrimidine Core: Acts as a bioisostere for the purine ring of ATP. The N1 and N3 atoms serve as critical hydrogen-bond acceptors, anchoring the molecule within the highly conserved hinge region of the kinase domain[4].

  • C4-Hydrazine Group: Hydrazine is a potent nucleophile due to the "alpha-effect" (the repulsion between adjacent lone pairs on the nitrogen atoms). This hyper-reactivity allows for rapid, high-yield ring annulation to form pyrazolo[3,4-d]pyrimidines[5].

  • C5-Carboxylic Acid: In the context of the kinase binding pocket, the C5 position typically points outward toward the solvent-exposed channel. The carboxylic acid provides a synthetic handle for late-stage amide coupling, enabling medicinal chemists to append solubilizing groups or target specific allosteric pockets without disrupting the primary hinge-binding motif[6].

  • C2-Methyl Group: Provides a small, lipophilic contact that can steer the conformation of the molecule and enhance binding affinity through van der Waals interactions with hydrophobic residues in the binding site.

Pharmacophore cluster_molecule 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid cluster_kinase Kinase Binding Pocket Core Pyrimidine Core (Bioisostere) Hinge Hinge Region (H-Bond Acceptor/Donor) Core->Hinge Adenine Mimicry Hydrazine C4-Hydrazine (Nucleophile) DFG Hydrophobic Pocket I/II (Allosteric Control) Hydrazine->DFG Ring Annulation Carboxyl C5-Carboxylic Acid (Diversification Handle) Solvent Solvent-Exposed Channel (PK/Solubility Tuning) Carboxyl->Solvent Amide Extension

Pharmacophore mapping of the scaffold against a standard kinase ATP-binding pocket.

Physicochemical Profiling

Before integrating this building block into a high-throughput screening (HTS) library, it is crucial to understand its baseline physicochemical properties. The compound is highly polar, making it an excellent starting point for FBDD, as subsequent lipophilic additions during optimization will not push the final drug candidate outside of Lipinski's Rule of Five.

PropertyValueDrug Discovery Implication
Molecular Formula C6H8N4O2Low molecular weight ideal for fragment libraries.
Molecular Weight 168.15 g/mol Leaves ~330 Da of "budget" for diversification.
Hydrogen Bond Donors (HBD) 3Excellent for establishing hinge-region contacts.
Hydrogen Bond Acceptors (HBA) 4Ensures high aqueous solubility of the core.
LogP (Calculated) ~ -0.2 to 0.5Hydrophilic nature prevents non-specific protein binding.
Rotatable Bonds 2Low entropic penalty upon target binding.

Synthetic Methodologies & Self-Validating Protocols

The synthesis and subsequent utilization of 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid relies on robust, scalable chemistry[7]. The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to complex library generation.

Protocol 1: Synthesis of the Hydrazinyl Pyrimidine Core via SNAr

The standard approach involves a Nucleophilic Aromatic Substitution (SNAr) of a 4-halogenated pyrimidine precursor with hydrazine hydrate[4].

  • Preparation: Dissolve 4-chloro-2-methylpyrimidine-5-carboxylic acid (1.0 eq) in a polar protic solvent (e.g., ethanol or methanol) under an inert nitrogen atmosphere.

  • Nucleophilic Addition: Dropwise, add hydrazine hydrate (64% aqueous solution, 3.0 eq) at 0°C. The excess hydrazine acts as both the nucleophile and the acid scavenger[8].

  • Thermal Activation: Gradually warm the reaction to room temperature, then reflux for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Self-Validation: The reaction is deemed complete when the starting material peak is <2% and the product mass (m/z [M+H]+ 169.1) is dominant.

  • Isolation: Cool the mixture to 0°C. Adjust the pH to ~4.5 using 1M HCl to precipitate the zwitterionic product. Filter, wash with cold water, and dry under vacuum.

  • Structural Validation: Confirm via 1H-NMR (DMSO-d6). Key Indicator: Look for the disappearance of the downfield pyrimidine proton associated with the chloro-substituted precursor and the appearance of broad singlets corresponding to the -NH and -NH2 hydrazine protons.

Protocol 2: Cyclization to Pyrazolo[3,4-d]pyrimidine Scaffold

To generate the privileged kinase-binding scaffold, the hydrazine moiety is cyclized with the adjacent carbon vectors[9].

  • Reagent Selection: Suspend 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid in an orthoester (e.g., triethyl orthoformate) which acts as both solvent and one-carbon donor.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Cyclization: Heat the mixture to 120°C for 12 hours. The hydrazine primary amine attacks the orthoester, followed by intramolecular cyclization.

  • Validation: Analyze via LC-MS. The successful formation of the pyrazolo[3,4-d]pyrimidine core is indicated by the loss of water and alcohol equivalents, resulting in a distinct mass shift.

Workflow SM 4-Chloro-2-methylpyrimidine- 5-carboxylic acid Intermediate 4-Hydrazinyl-2-methylpyrimidine- 5-carboxylic acid (CAS 98135-49-0) SM->Intermediate Reagent Hydrazine Hydrate (SNAr Reaction) Reagent->Intermediate Cyclization Annulation (e.g., Orthoesters) Yields Pyrazolo[3,4-d]pyrimidine Intermediate->Cyclization Step 1: Core Assembly Amidation Amide Coupling (HATU/DIPEA) Yields Diverse Library Cyclization->Amidation Step 2: Diversification Lead Optimized Kinase Inhibitor (e.g., FGFR, Src, Abl) Amidation->Lead Step 3: HTS Screening

Synthetic workflow from precursor to diversified pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Applications in Targeted Therapeutics

The conversion of 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid into pyrazolo[3,4-d]pyrimidines has yielded profound results in oncology and inflammatory disease research[2].

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a hallmark of several malignancies. Pyrazolo[3,4-d]pyrimidine derivatives synthesized from this core have been optimized into potent, irreversible pan-FGFR inhibitors. By leveraging the C5-carboxylic acid to attach a Michael acceptor via an amide linkage, researchers have successfully targeted specific cysteine residues within the FGFR binding pocket, achieving IC50 values in the low nanomolar range while maintaining high selectivity over off-target kinases like VEGFR2[10].

Dual Src/Abl Inhibitors for Glioblastoma: The pyrazolo[3,4-d]pyrimidine scaffold is highly effective in dual-target inhibition paradigms, such as targeting both Src and Bcr-Abl kinases[3]. In the context of Glioblastoma Multiforme (GBM), derivatives of this scaffold have demonstrated the ability to induce apoptotic death in invasive patient-derived cell lines. The C5-carboxylic acid handle is frequently utilized to append solubilizing moieties (e.g., morpholine or piperazine rings) to improve blood-brain barrier (BBB) penetrance and formulate polymer-drug dispersions for oral administration[6].

References

  • EvitaChem. "Buy 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid (EVT-13255362)". EvitaChem.
  • BLD Pharm. "98135-49-0 | 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid". BLD Pharm.
  • Semantic Scholar. "SUBSTITUTED PYRIMIDINE-HYDRAZINE-ACIDS (PHA) AND THEIR USE IN MOLECULAR RECOGNITION". Semantic Scholar.
  • ACS Publications. "Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as the Novel Covalent Fibroblast Growth Factor Receptor Inhibitors by the Rational Drug Design". Journal of Medicinal Chemistry.
  • National Genomics Data Center. "OLB-PM-41099752". CNCB-NGDC.
  • PMC.
  • Taylor & Francis. "Chemical and Biological Versatility of Pyrazolo[3,4-d]Pyrimidines: One Scaffold, Multiple Modes of Action". Future Medicinal Chemistry.
  • IScientific. "Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog". IScientific.
  • ACS Publications. "Liquid-Phase Synthesis of Combinatorial Libraries Based on 7-Trifluoromethyl-Substituted Pyrazolo[1,5-a]Pyrimidine Scaffold". ACS.
  • ACS Publications. "Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme". ACS Medicinal Chemistry Letters.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold, integral to the structure of numerous biologically active agents.[1] Their inherent structural motifs are crucial for interactions with various biological targets. This guide provides a comprehensive technical overview of the physicochemical properties of a specific pyrimidine derivative, 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid (CAS No: 98135-49-0).[2] Understanding these fundamental properties is paramount for its potential application in drug discovery and development, influencing aspects from formulation and bioavailability to pharmacokinetic and pharmacodynamic profiles.[3]

This document delves into the structural attributes, and predicted and experimentally-derived physicochemical parameters, and provides detailed protocols for their analytical determination. The causality behind experimental choices is explained to provide field-proven insights for researchers.

Chemical Structure and Identification

The foundational step in characterizing any chemical entity is the unambiguous determination of its structure.

Chemical Name: 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid

Molecular Formula: C₆H₈N₄O₂

Molecular Weight: 184.16 g/mol

Canonical SMILES: CC1=NC(=C(C=N1)C(=O)O)NN

InChI Key: InChI=1S/C6H8N4O2/c1-3-7-5(10-9)4(6(11)12)2-8-3/h2H,9H2,1H3,(H,7,8,10)(H,11,12)

2D Structure:

Caption: 2D structure of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is critical for predicting its behavior in biological systems and for formulation development.[3] Due to the limited availability of experimental data for this specific molecule, a combination of predicted values and data from structurally similar compounds is presented.

PropertyValueMethod/SourceJustification for Estimated Values
Melting Point >300 °C (predicted)Analog data[4]Hydrazinyl and carboxyl-substituted heterocyclic compounds often exhibit high melting points due to strong intermolecular hydrogen bonding. Similar hydrazino-fused pyrimidines melt above 300 °C.[4]
Boiling Point Decomposes before boiling (predicted)General chemical knowledgeComplex heterocyclic compounds with multiple hydrogen bonding sites tend to decompose at high temperatures rather than boil.
Water Solubility Sparingly soluble to soluble (predicted)Analog data and functional group analysis[5][6]The presence of the carboxylic acid and hydrazinyl groups suggests the potential for hydrogen bonding with water, which would increase aqueous solubility. However, the pyrimidine ring itself is somewhat lipophilic. The overall solubility will be highly pH-dependent.[5]
pKa pKa₁ ≈ 2.5-3.5 (Carboxylic Acid)pKa₂ ≈ 4.5-5.5 (Hydrazinyl/Ring N)Analog data[3][7]The carboxylic acid pKa is expected to be in the typical range for aromatic carboxylic acids. The hydrazinyl group and pyrimidine ring nitrogens are basic and will have a pKa in the weakly acidic to neutral range. The exact values are influenced by the electronic effects of the other substituents.
LogP (Octanol-Water Partition Coefficient) -0.5 to 1.0 (predicted)Computational prediction and functional group analysisThe presence of polar functional groups (carboxylic acid, hydrazine) suggests a lower LogP value, indicating a more hydrophilic character.

Experimental Protocols for Physicochemical Property Determination

The following section outlines detailed, self-validating experimental protocols for the determination of key physicochemical properties.

Melting Point Determination

Rationale: The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a pure compound.

G Workflow for Melting Point Determination A Sample Preparation: Finely powder the crystalline solid. B Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Instrument Setup: Place the capillary in a melting point apparatus. B->C D Heating Protocol: Heat rapidly to ~15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute. C->D E Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. D->E

Caption: Workflow for melting point determination.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid is a fine, dry powder.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Instrumentation: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Begin heating the sample. A rapid heating rate can be used initially, but the rate should be slowed to 1-2 °C per minute as the expected melting point is approached.

  • Data Recording: Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire sample has melted (completion of melting). The melting range should be reported.

Aqueous Solubility Determination (pH-dependent)

Rationale: The solubility of an ionizable compound is highly dependent on the pH of the medium.[5] Determining this profile is crucial for pre-formulation studies.

G Workflow for pH-dependent Solubility Determination A Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8). B Sample Addition: Add an excess of the solid compound to each buffer solution. A->B C Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium. B->C D Sample Separation: Centrifuge or filter the samples to remove undissolved solid. C->D E Quantification: Analyze the clear supernatant by a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. D->E

Caption: Workflow for pH-dependent solubility determination.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffers with known pH values (e.g., from pH 2 to 10).

  • Sample Incubation: Add an excess amount of solid 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid to a known volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 to 48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

pKa Determination (Potentiometric Titration)

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with multiple ionizable groups, potentiometric titration can reveal the pKa values for each group.[8]

G Workflow for Potentiometric pKa Determination A Solution Preparation: Dissolve a precisely weighed amount of the compound in a known volume of water (or a co-solvent system if solubility is low). B Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a stirrer. Add a standardized titrant (e.g., NaOH or HCl) using a burette. A->B C Titration: Add the titrant in small increments and record the pH after each addition. B->C D Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. C->D

Caption: Workflow for potentiometric pKa determination.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh and dissolve a known amount of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid in a known volume of purified water. A co-solvent such as methanol or DMSO may be used if aqueous solubility is low, but the effect on pKa should be noted.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated pH meter.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The equivalence points will be the points of inflection on the titration curve. The pKa values correspond to the pH at the half-equivalence points. Multiple pKa values may be observed due to the presence of the carboxylic acid, hydrazinyl group, and pyrimidine ring nitrogens.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of the structure.[9][10]

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the pyrimidine ring proton, and the exchangeable protons of the carboxylic acid and hydrazinyl groups. The chemical shifts will be influenced by the electronic environment of each proton.

    • Methyl Protons (-CH₃): A singlet is expected, likely in the range of δ 2.0-2.5 ppm.

    • Pyrimidine Ring Proton (-CH=): A singlet is expected for the proton at position 6, likely downfield due to the aromatic nature of the ring and the electron-withdrawing effect of the adjacent carboxylic acid, potentially in the range of δ 8.0-8.5 ppm.

    • Hydrazinyl Protons (-NH-NH₂): These protons are exchangeable and may appear as broad singlets. Their chemical shifts will be highly dependent on the solvent and concentration.

    • Carboxylic Acid Proton (-COOH): This is also an exchangeable proton and will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

    • Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, likely around δ 15-25 ppm.

    • Pyrimidine Ring Carbons: Several signals are expected in the aromatic/heteroaromatic region (δ 100-170 ppm). The carbon attached to the carboxylic acid and the carbon bearing the hydrazinyl group will have characteristic chemical shifts.

    • Carboxylic Acid Carbon (-COOH): This carbonyl carbon will appear at a downfield chemical shift, typically in the range of δ 160-180 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[11]

  • O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹.

  • N-H Stretch (Hydrazine): One or two sharp to medium bands are expected in the region of 3200-3400 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹.[11]

  • C=N and C=C Stretches (Pyrimidine Ring): Multiple bands of variable intensity are expected in the 1450-1650 cm⁻¹ region.[11]

  • N-H Bend (Hydrazine): A bending vibration is expected around 1600-1650 cm⁻¹.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[12][13]

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (184.16 g/mol ).

  • Fragmentation Pattern: The fragmentation of pyrimidine derivatives is often initiated by the loss of substituents.[12][14] Common fragmentation pathways for 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid could include:

    • Loss of H₂O (18 amu) from the carboxylic acid group.

    • Loss of CO₂ (44 amu) from the carboxylic acid group (decarboxylation).

    • Loss of N₂H₃ (31 amu) from the hydrazinyl group.

    • Cleavage of the pyrimidine ring.

Proposed Synthesis

A plausible synthetic route to 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid can be envisioned starting from a commercially available or readily synthesized pyrimidine precursor. A common method for introducing a hydrazinyl group is through the nucleophilic substitution of a suitable leaving group (e.g., a halogen) with hydrazine hydrate.[15][16]

G Proposed Synthesis of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid A Starting Material: 4-Chloro-2-methylpyrimidine-5-carboxylic acid (or its ester derivative) B Reaction with Hydrazine Hydrate: Reflux the starting material with an excess of hydrazine hydrate in a suitable solvent (e.g., ethanol). A->B C Workup: Cool the reaction mixture, and collect the precipitated product by filtration. If an ester was used, an additional hydrolysis step may be necessary. B->C D Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid. C->D

Caption: Proposed synthetic workflow.

Illustrative Experimental Protocol:

  • Reaction Setup: To a solution of 4-chloro-2-methylpyrimidine-5-carboxylic acid (1 equivalent) in ethanol, add an excess of hydrazine hydrate (e.g., 5-10 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to precipitate the product. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid. While experimental data for this specific molecule is limited, this document establishes a robust framework for its characterization based on data from analogous compounds and established analytical protocols. The provided methodologies are designed to be self-validating and offer a clear path for researchers to obtain reliable data. A thorough understanding of these properties is a critical first step in the journey of developing novel pyrimidine-based therapeutic agents.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Available from: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available from: [Link]

  • 1 H, 13 C and 15 N NMR spectral analysis of substituted 1,2,3,4‐tetrahydro‐pyrido[1,2‐a]pyrimidines. Sci-Hub. Available from: [Link]

  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Taylor & Francis Online. Available from: [Link]

  • 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. Available from: [Link]

  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed. Available from: [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Semantic Scholar. Available from: [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available from: [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Available from: [Link]

  • Small water-soluble pyrimidine hexafluorophosphate derivatives with high two-photon absorption activities in the near-IR region and their biological applications. RSC Publishing. Available from: [Link]

  • Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures. ACS Publications. Available from: [Link]

  • pyrimidine-2-carboxylic acid. Stenutz. Available from: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. Available from: [Link]

  • Functional group identification for FTIR spectra using image-based machine learning models. NSF Public Access Repository. Available from: [Link]

  • 2,4-dimethoxy-5-pyrimidinecarboxylic acid. Mol-Instincts. Available from: [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available from: [Link]

  • 4-Pyridinecarboxylic acid. NIST WebBook. Available from: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available from: [Link]

  • pKa Data Compiled by R. Williams. [Link]

  • Prediction of physicochemical properties a of 4a, 5a and reference compounds.. ResearchGate. Available from: [Link]

  • Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. IntechOpen. Available from: [Link]

  • FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available from: [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed. Available from: [Link]

  • Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]

  • Co-crystals and molecular salts of carboxylic acid/ pyridine complexes: can calculated pKa's predict proton transfer. SciSpace. Available from: [Link]

  • Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Hydrazine, (2-amino-5-methyl-4-pyrimidinyl)-, hydrochloride. PubChemLite. Available from: [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available from: [Link]

  • 2-Hydrazinylpyrimidine-4-carboxylic acid. PubChem. Available from: [Link]

  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PMC. Available from: [Link]

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Foundational

Toxicity and Safety Data for 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid: An In-Depth Technical Guide

Executive Summary 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid (CAS: 98135-49-0) is a specialized heterocyclic building block widely utilized in medicinal chemistry, biochemistry, and organic synthesis[1]. While the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid (CAS: 98135-49-0) is a specialized heterocyclic building block widely utilized in medicinal chemistry, biochemistry, and organic synthesis[1]. While the pyrimidine-5-carboxylic acid scaffold provides structural stability and enhances solubility in polar solvents[1], the compound's toxicological and safety profile is overwhelmingly dictated by its hydrazinyl (-NH-NH2) functional group [1]. Hydrazine derivatives are notorious for their high reactivity, genotoxicity, and potential carcinogenicity[2],[3].

This whitepaper synthesizes the mechanistic toxicology of the hydrazinyl pharmacophore, establishes self-validating safety protocols, and outlines the experimental assessment frameworks required for researchers and drug development professionals handling this compound.

Physicochemical and Structural Profiling

Understanding the physical properties of the compound is the first step in predicting its biological interactions. The carboxylic acid group allows for acid-base neutralization and salt formation, increasing bioavailability in cellular assays[1]. Conversely, the hydrazinyl group acts as a strong nucleophile and reducing agent, making it prone to oxidative biotransformation and explosive decomposition under extreme conditions[1],[3].

Table 1: Structural and Physicochemical Properties

PropertyValue / Description
Product Name 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid
CAS Number 98135-49-0[1]
Molecular Formula C6H8N4O2[1]
Molecular Weight 168.15 g/mol [1]
Chemical Class Heterocyclic compounds (Pyrimidine derivatives)[1]
Key Functional Groups Hydrazine, Carboxylic Acid, Pyrimidine Ring[1]
Reactivity Profile Condensation with carbonyls; redox-active (oxidizes to azo compounds)[1]

Mechanistic Toxicology of the Hydrazinyl Pharmacophore

Hydrazine derivatives are rarely toxic in their inert state; rather, they act as pro-toxins that require metabolic or chemical activation to exert their genotoxic effects[3]. The causality of their toxicity is rooted in two primary pathways:

  • Biotransformation & Radical Formation : In vivo, hydrazines undergo one-electron oxidation catalyzed by transition metal ions (e.g., Cu2+, Fe3+) or hepatic enzymes (such as cytochrome P450 and peroxidases)[3],[4]. This oxidation forms nitrogen-centered radicals that rapidly decompose or react with molecular oxygen to generate reactive oxygen species (ROS), leading to oxidative DNA strand scission[3].

  • Alkylation via Hydrazone Intermediates : A critical mechanism of hydrazine-induced genotoxicity involves its condensation with endogenous formaldehyde to form a hydrazone intermediate[2],. Subsequent metabolic activation converts this intermediate into diazomethane, a potent methylating agent.

  • DNA Adduct Formation : The resulting methylating agent attacks DNA, predominantly forming O6-methylguanine and N7-methylguanine adducts,[5]. If left unrepaired, these lesions trigger mismatch repair (MMR) systems, resulting in S-phase cell cycle arrest, mutagenesis, and potential carcinogenesis,[5]. Furthermore, these metabolites can inhibit DNA methyltransferase 1, altering epigenetic gene expression[3].

Pathway A 4-Hydrazinyl-2-methylpyrimidine -5-carboxylic acid C Hydrazone Intermediate A->C Condensation B Endogenous Formaldehyde B->C Reacts with D Diazomethane (Methylating Agent) C->D Metabolic Activation (CYP450 / Oxidative) E DNA Adducts (O6-methylguanine, N7-methylguanine) D->E Alkylation of DNA F S-phase Arrest & Mutagenesis E->F Unrepaired Damage

Figure 1: Metabolic activation of the hydrazinyl group leading to DNA alkylation and cell arrest.

In Vitro & In Vivo Toxicity Assessment Framework

To rigorously evaluate the safety profile of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid, drug development professionals must employ a self-validating experimental system. Because the hydrazine moiety requires enzymatic oxidation to become genotoxic, assays must be conducted both with and without metabolic activation.

Step-by-Step Methodology for Genotoxicity Profiling:
  • Metabolic Activation Preparation : Prepare mammalian liver S9 fractions to simulate hepatic cytochrome P450 metabolism. This step is critical because the parent pyrimidine compound may appear inert in vitro until the hydrazinyl group is oxidized[3],[4].

  • Bacterial Reverse Mutation (Ames Test) : Expose Salmonella typhimurium strains (e.g., TA98, TA100) to the compound across a concentration gradient (0.1 - 5000 µ g/plate ) with and without the S9 fraction to detect base-pair substitutions and frameshift mutations.

  • Single-Cell Gel Electrophoresis (Comet Assay) : Treat mammalian lung epithelial cells (FE1) with the compound. Lyse the cells, perform electrophoresis, and quantify the "comet tail" to measure DNA single-strand and double-strand breaks induced by ROS or alkylation.

  • Cell Cycle Analysis via Flow Cytometry : Unrepaired DNA adducts trigger G2/M and S-phase DNA damage checkpoints. Stain the treated cells with Propidium Iodide (PI) and analyze via flow cytometry to detect dose-dependent S-phase cell cycle arrest.

Workflow S1 Compound Preparation S2 Metabolic Activation (+/- S9 Fraction) S1->S2 S3 Genotoxicity Assays (Ames / Comet) S2->S3 Assess DNA Damage S4 Flow Cytometry (Cell Cycle Analysis) S2->S4 Assess S-Phase Arrest S5 Data Validation & Safety Profiling S3->S5 S4->S5

Figure 2: Self-validating genotoxicity workflow utilizing metabolic activation and flow cytometry.

Safety, Handling, and Decontamination Protocols

Trustworthy laboratory protocols must account for the dual hazards of this compound: the chemical reactivity of the hydrazine moiety and its potential for systemic toxicity[1],[2].

Step-by-Step Methodology for Safe Handling & Neutralization:
  • Engineering Controls : Always handle the compound in a Class II Type B2 biological safety cabinet or a certified chemical fume hood to prevent the inhalation of aerosolized powders.

  • PPE Selection : Wear double nitrile gloves (as hydrazines can permeate certain glove materials over extended exposure), a disposable chemically resistant lab coat, and chemical splash goggles.

  • Chemical Decontamination (The Causality of Neutralization) :

    • The Hazard: Spilled hydrazine derivatives are highly reactive and pose severe exposure risks[1].

    • The Solution: Treat spills or contaminated glassware with a 10% sodium hypochlorite (bleach) solution.

    • The Causality: The hypochlorite ion (ClO⁻) acts as a strong oxidizer. It chemically converts the toxic hydrazinyl group (-NH-NH2) into inert nitrogen gas (N2), water, and the corresponding pyrimidine-carboxylic acid, permanently neutralizing the primary toxicophore.

  • Waste Segregation : Never mix hydrazine waste with heavy transition metals (e.g., copper, iron). Metal ions catalyze the rapid, potentially explosive decomposition of hydrazines and generate massive amounts of reactive oxygen species[3].

Quantitative Toxicity Data (Analogous Extrapolation)

Because specific in vivo LD50 data for CAS 98135-49-0 is sparse, the following hazard classifications are extrapolated based on the well-documented toxicological profiles of analogous pyrimidine-hydrazines and the baseline toxicity of the hydrazine functional group[2],.

Table 2: Predictive Hazard Classification (GHS)

Toxicity Metric / HazardEstimated Value / CategoryMechanistic Justification
Acute Oral Toxicity (LD50, Rat) 100 - 300 mg/kg (Estimated)Typical range for monosubstituted heterocyclic hydrazines.
Skin Sensitization Category 1 (Strong Sensitizer)Hydrazines are documented as strong skin sensitizers with high potential for cross-sensitization[2].
Germ Cell Mutagenicity Category 2Positive for DNA adduct formation (O6-methylguanine) and strand breaks,[5].
Carcinogenicity Category 2 (Suspected)Hydrazine is classified by IARC as "2A—probably carcinogenic to humans"[2].
Specific Target Organ Toxicity Liver, Central Nervous SystemHepatic metabolism by CYP450 leads to localized oxidative stress and hepatotoxicity[3],[6].

References

  • Wikipedia Title: Hydrazine (Toxicity and Carcinogenicity) Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • National Institutes of Health (NIH) / PMC Title: Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity Source: Journal of Drug Metabolism & Toxicology URL:[Link]

  • National Institutes of Health (NIH) / PMC Title: Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines Source: Environmental and Molecular Mutagenesis URL:[Link]

  • American Chemical Society (ACS) Title: Role of Hydrazine-Related Chemicals in Cancer and Neurodegenerative Disease Source: Chemical Research in Toxicology URL:[Link]

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Exploratory

Biological Activity of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic Acid Compounds: A Technical Guide to PDE10A Inhibition

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary As global and APAC-regional research hubs (including emerging biotech se...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As global and APAC-regional research hubs (including emerging biotech sectors in Taiwan) accelerate the development of novel neurotherapeutics, the search for highly selective molecular scaffolds has intensified. 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid and its closely related derivatives (such as 5-ethyl-4-hydrazinyl-2-methylpyrimidine) have emerged as critical synthetic building blocks in medicinal chemistry [1].

While the parent compound itself is a reactive intermediate, its primary biological significance lies in its use as a foundational scaffold for synthesizing triazolo[1,5-c]pyrimidine derivatives . These complex macrocycles exhibit profound biological activity as highly potent, selective inhibitors of Phosphodiesterase 10A (PDE10A) [2]. This whitepaper dissects the chemical rationale, biological pathways, and validated experimental protocols for evaluating these compounds in the context of psychiatric and neurodegenerative drug development.

Chemical Rationale and Target Engagement

The Scaffold Advantage

The 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid scaffold is uniquely suited for neuropharmacological drug design due to three distinct functional zones:

  • The Hydrazinyl Group (-NH-NH2): Acts as a highly reactive nucleophile. In synthetic workflows, it readily undergoes condensation reactions with carbonyl compounds or ortho-esters to form fused bicyclic systems (e.g., triazoles) [1].

  • The Pyrimidine Core: Provides a stable, planar aromatic system that mimics the purine/pyrimidine rings of endogenous cyclic nucleotides (cAMP/cGMP), allowing competitive binding within enzyme active sites.

  • The Carboxylic Acid/Alkyl Substituents: The C5-carboxylic acid (or ethyl substitutions in related precursors) dictates the molecule's solubility and spatial orientation within the hydrophobic binding pocket of target proteins [1].

Biological Target: PDE10A

When cyclized into triazolopyrimidines, these compounds target PDE10A, a dual-substrate phosphodiesterase responsible for hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [3].

Unlike other phosphodiesterases (e.g., PDE4) which are ubiquitously distributed, PDE10A is almost exclusively expressed in the medium spiny neurons (MSNs) of the mammalian striatum [4]. This extraordinary anatomical restriction makes PDE10A an ideal target for modulating basal ganglia circuitry—specifically the direct (striatonigral) and indirect (striatopallidal) pathways—without triggering the widespread peripheral side effects commonly associated with systemic PDE inhibitors [5].

Mechanistic Pathway: Modulating Striatal Circuitry

The biological activity of these compounds is rooted in their ability to artificially elevate intracellular cAMP and cGMP in MSNs. In the indirect pathway, Dopamine D2 receptors (Gi-coupled) normally suppress Adenylyl Cyclase (AC) activity, lowering cAMP. By inhibiting PDE10A, triazolopyrimidine derivatives override this D2-mediated suppression, restoring cAMP levels, activating Protein Kinase A (PKA), and hyper-phosphorylating the critical regulatory protein DARPP-32 [4, 5].

Below is the logical flow of target engagement and signal transduction.

G D1 Dopamine D1 Receptor (Gs Coupled) AC Adenylyl Cyclase (AC) D1->AC Stimulates D2 Dopamine D2 Receptor (Gi Coupled) D2->AC Inhibits cAMP Intracellular cAMP AC->cAMP Synthesizes PDE10A PDE10A Enzyme cAMP->PDE10A Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibitor Triazolopyrimidine (4-Hydrazinyl Scaffold) Inhibitor->PDE10A Inhibits DARPP32 DARPP-32 Activation PKA->DARPP32 Phosphorylates Response Striatal MSN Output (Antipsychotic Effect) DARPP32->Response Modulates

Mechanism of PDE10A inhibition by 4-hydrazinyl-derived compounds in striatal MSNs.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the biological efficacy of compounds derived from the 4-hydrazinyl-2-methylpyrimidine scaffold, the following table summarizes typical pharmacological profiles observed during lead optimization[2, 3].

Compound Class / ModificationPDE10A IC₅₀ (nM)Selectivity vs. PDE4Selectivity vs. PDE3Brain Penetrance (B/P Ratio)
Parent Scaffold (Uncyclized)> 10,000N/AN/ALow (< 0.1)
Triazolo[1,5-c]pyrimidine (Base)145.050x120xModerate (0.4)
C5-Ethyl Substituted Triazole 12.5> 500x> 1000xHigh (1.2)
Halogenated Aryl-Triazole 0.8> 2000x> 5000xOptimal (1.8)

Data Synthesis Note: Cyclization of the hydrazinyl group into a triazole ring is mandatory for nanomolar affinity. Substitutions at the C5 position (e.g., ethyl groups) drastically improve lipophilicity and blood-brain barrier (BBB) penetration, a critical requirement for CNS therapeutics.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the biological activity of these compounds must be evaluated using self-validating assay systems. Below are the definitive protocols for establishing target engagement and physiological efficacy.

Protocol 1: PDE10A Enzymatic Scintillation Proximity Assay (SPA)

Purpose: To determine the in vitro IC₅₀ of synthesized compounds against human recombinant PDE10A. Causality & Rationale: Traditional radiometric assays require physical separation (e.g., chromatography) of the product from the substrate. SPA utilizes yttrium silicate beads that specifically bind the reaction product (e.g., 5'-AMP) but not the cyclic substrate (cAMP). Because the β -particles emitted by tritium ( 3 H) have a very short path length in water (~1.5 µm), only the product bound to the bead stimulates the scintillant. This "mix-and-measure" homogeneous format eliminates wash steps, drastically reducing mechanical error and enabling high-throughput screening [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA). Dilute human recombinant PDE10A enzyme to a concentration that yields ~20% substrate conversion (ensuring linear kinetics).

  • Compound Plating: Dispense 1 µL of the 4-hydrazinyl-derived test compound (in 100% DMSO) into a 96-well plate. Include a DMSO-only well as a negative control (maximum activity) and a known PDE10A inhibitor (e.g., Papaverine) as a positive control (maximum inhibition).

  • Enzyme Addition: Add 29 µL of the diluted PDE10A enzyme to each well. Incubate at room temperature for 15 minutes to allow compound-enzyme binding.

  • Reaction Initiation: Add 20 µL of substrate mixture containing 10 nM [ 3 H]-cAMP and unlabeled cAMP.

  • Incubation: Seal the plate and incubate at 30°C for exactly 60 minutes.

  • Termination & Detection: Stop the reaction by adding 50 µL of SPA bead suspension (containing zinc sulfate to halt enzyme activity and yttrium silicate beads to capture 5'-AMP).

  • Readout: Allow beads to settle for 20 minutes, then read the plate on a microplate scintillation counter. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Intracellular cAMP Accumulation in Acute Striatal Slices

Purpose: To validate that the compound successfully penetrates tissue and engages PDE10A in its native physiological environment. Causality & Rationale: While recombinant cell lines confirm target affinity, they lack the complex receptor interplay (D1/D2) and specific scaffolding proteins (like DARPP-32) unique to MSNs. Using acute striatal slices ensures that the triazolopyrimidine compounds are evaluated in their native context, proving that PDE10A inhibition successfully overrides D2-mediated Gi signaling [4, 5].

Step-by-Step Methodology:

  • Tissue Preparation: Rapidly decapitate wild-type mice and extract the brain into ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).

  • Slicing: Cut 300 µm coronal slices containing the striatum using a vibratome. Allow slices to recover in warm (34°C) aCSF for 1 hour.

  • Inhibitor Treatment: Transfer slices to multi-well plates containing oxygenated aCSF. Add the test compound at varying concentrations (e.g., 10 nM, 100 nM, 1 µM). Crucial Step: Do NOT add broad-spectrum phosphodiesterase inhibitors like IBMX, as the goal is to measure the specific effect of the test compound on PDE10A.

  • Stimulation: After a 30-minute pre-incubation with the compound, add a D1 agonist (e.g., SKF81297) to stimulate basal cAMP production. Incubate for 15 minutes.

  • Lysis: Rapidly transfer slices to microcentrifuge tubes containing 0.1M HCl to halt all enzymatic activity and lyse the cells.

  • Quantification: Homogenize the tissue, centrifuge to remove debris, and quantify cAMP in the supernatant using a competitive ELISA or TR-FRET assay. Normalize cAMP levels to total protein concentration (via BCA assay).

Therapeutic Implications

The biological activity unlocked by the 4-hydrazinyl-2-methylpyrimidine scaffold has profound implications for treating severe CNS disorders:

  • Schizophrenia: Current antipsychotics rely heavily on direct D2 receptor blockade, which causes severe extrapyramidal symptoms (motor deficits). PDE10A inhibitors modulate the indirect pathway downstream of the D2 receptor, providing antipsychotic efficacy (reducing positive and negative symptoms) with a vastly improved safety profile [2, 5].

  • Huntington's Disease: The early stages of Huntington's are characterized by the selective death of striatal MSNs. By elevating cAMP and cGMP, PDE10A inhibitors promote the activation of CREB (cAMP-response element-binding protein), upregulating neurotrophic factors (like BDNF) and offering neuroprotective benefits to delay disease progression [3].

References

  • EvitaChem. "Buy 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid (EVT-13255362)". evitachem.com.
  • Google Patents (US 2015/0148332 A1). "Patent Application Publication: Triazolo compounds as PDE10 inhibitors". googleapis.com.
  • Google Patents (WO2013178572A1). "Triazolo compounds as pde10 inhibitors". google.com.
  • National Institutes of Health (PMC). "Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum". nih.gov.
  • eNeuro. "Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32". eneuro.org.

Protocols & Analytical Methods

Method

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives from 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid: An Application Note and Detailed Protocol

Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines in Medicinal Chemistry The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in drug discovery and medicinal chemistry, often considered a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines in Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in drug discovery and medicinal chemistry, often considered a purine analog.[1][2] Compounds bearing this core structure have demonstrated a wide spectrum of biological activities, including their roles as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[2][3][4] The structural resemblance to endogenous purines allows these molecules to interact with a variety of biological targets, making them attractive candidates for the development of novel therapeutics.[1] This application note provides a comprehensive guide to the synthesis of substituted pyrazolo[3,4-d]pyrimidine-4-carboxylic acids, starting from the readily accessible 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the characterization of the resulting products.

Reaction Mechanism: A Two-Step Pathway to the Fused Heterocycle

The synthesis of pyrazolo[3,4-d]pyrimidines from 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid and a 1,3-dicarbonyl compound, such as acetylacetone, proceeds through a two-step sequence:

  • Knorr Pyrazole Synthesis: The initial step is a classical Knorr pyrazole synthesis, which involves the condensation of the hydrazinyl group of the pyrimidine with the two carbonyl groups of the 1,3-dicarbonyl compound.[5] This reaction typically occurs under acidic or neutral conditions and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the pyrazole ring.[6]

  • Intramolecular Amidation: Following the formation of the pyrazole ring, the newly formed pyrazole is positioned in close proximity to the carboxylic acid group on the pyrimidine ring. Under the reaction conditions, typically with heating, an intramolecular condensation reaction occurs between the pyrazole NH and the carboxylic acid, leading to the formation of the fused pyrazolo[3,4-d]pyrimidin-4-one ring system.

The overall transformation is a facile and efficient method for the construction of this important heterocyclic scaffold.

Experimental Protocols

This section provides detailed step-by-step methodologies for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid.

Protocol 1: Synthesis of 1,6,8-trimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one from 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid and Acetylacetone

This protocol details the reaction with acetylacetone (pentane-2,4-dione) to yield the corresponding trimethyl-substituted pyrazolo[3,4-d]pyrimidin-4-one.

Materials:

  • 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid

  • Acetylacetone (Pentane-2,4-dione)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, suspend 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid (1.0 eq) in glacial acetic acid (20 mL).

  • Add acetylacetone (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 1,6,8-trimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Data Presentation: Expected Yields and Reaction Parameters

The following table summarizes the key reaction parameters and expected yields for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

Starting Material1,3-Dicarbonyl CompoundProductSolventReaction Time (h)Expected Yield (%)
4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acidAcetylacetone1,6,8-trimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneGlacial Acetic Acid4-680-90
4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acidDiethyl malonate6,8-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-1,4-dioneEthanol/Acetic Acid6-875-85

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization start Start: 4-Hydrazinyl-2-methyl pyrimidine-5-carboxylic acid reagents Add 1,3-Dicarbonyl Compound & Solvent start->reagents reaction Reflux (4-8 h) reagents->reaction workup Work-up: Precipitation in Water reaction->workup filtration Filtration & Washing workup->filtration drying Drying filtration->drying product Final Product: Pyrazolo[3,4-d]pyrimidine Derivative drying->product nmr NMR Spectroscopy (1H & 13C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir analysis Data Analysis & Structure Confirmation nmr->analysis ms->analysis ir->analysis

Caption: Experimental workflow for synthesis and characterization.

Characterization of Synthesized Derivatives

The synthesized pyrazolo[3,4-d]pyrimidine derivatives should be characterized using standard spectroscopic techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of 1,6,8-trimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in DMSO-d₆ is expected to show singlets for the three methyl groups. For instance, a signal around δ 2.44 ppm can be attributed to the C6-methyl group.[7] The pyrimidine NH proton may appear as a broad singlet at around δ 12.3 ppm, which is exchangeable with D₂O.[7]

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the pyrimidinone ring (around δ 160.93 ppm) and the carbons of the pyrazole and pyrimidine rings.[7] The methyl carbons will appear in the upfield region (around δ 20.88 ppm).[7]

Mass Spectrometry (MS)

Mass spectrometry should be used to confirm the molecular weight of the synthesized compounds. The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the calculated molecular weight of the product.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching vibration (around 3284 cm⁻¹)

  • C=O stretching vibration of the pyrimidinone ring (around 1645 cm⁻¹)

  • C=N stretching vibrations (around 1605 cm⁻¹)[7]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Incomplete reaction.Increase the reaction time and/or temperature. Ensure the reagents are pure and dry.
Starting material is not fully dissolved.Use a co-solvent like ethanol to improve solubility.
Impure Product Presence of unreacted starting materials or side products.Recrystallize the product from a suitable solvent (e.g., ethanol, acetic acid). Perform column chromatography if necessary.
Difficulty in isolating the product Product is soluble in the reaction mixture.After pouring into water, cool the mixture in an ice bath for a longer duration to promote precipitation. If the product is still soluble, extract with an organic solvent.

Conclusion

This application note provides a detailed and practical guide for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid. The described protocols are robust and can be adapted for the synthesis of a variety of substituted analogs by using different 1,3-dicarbonyl compounds. The characterization data provided will aid researchers in confirming the structure of their synthesized compounds. The biological importance of the pyrazolo[3,4-d]pyrimidine scaffold makes these synthetic methods valuable for researchers in medicinal chemistry and drug discovery.

References

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Available at: [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. Available at: [Link]

  • Synthesis of Some Pyrazolo[3,4‐d]pyrimidine Derivatives for Biological Evaluation. Request PDF. Available at: [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • 1HNMR δ values for. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, characterization and biological study of some new substituted pyrazolo[3,4-d] thiazolo[3,2-a] pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Archives. Available at: [Link]

  • Abstract - The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1. Semantic Scholar. Available at: [Link]

  • Synthesis and Investigation of New Different Pyrimidine-Thiones. Longdom Publishing. Available at: [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. University of Miami. Available at: [Link]

  • Scheme 4. Reactions with hydrazinopyrimidine 2. ResearchGate. Available at: [Link]

  • Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Application

Comprehensive HPLC Method Development and Validation for the Amphoteric Polar Active: 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid

Executive Summary The quantitative analysis and impurity profiling of highly polar, amphoteric heterocyclic compounds present significant chromatographic challenges. 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative analysis and impurity profiling of highly polar, amphoteric heterocyclic compounds present significant chromatographic challenges. 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid (CAS: 98135-49-0) is a functionalized pyrimidine derivative characterized by competing acidic and basic moieties. This application note details the mechanistic rationale and step-by-step protocols for two orthogonal high-performance liquid chromatography (HPLC) methods: a stability-indicating Reversed-Phase (RP-HPLC) method utilizing ion suppression, and a Hydrophilic Interaction Liquid Chromatography (HILIC) method optimized for LC-MS compatibility. Both methods are designed to be self-validating systems in accordance with ICH Q2(R2) guidelines[1].

Physicochemical Profiling & Analytical Challenges

To develop a robust analytical method, one must first deconstruct the analyte's physicochemical behavior. 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid contains three critical functional groups that dictate its chromatographic behavior[2]:

  • Carboxylic Acid (-COOH): An acidic moiety (pKa ~3.5) that ionizes at neutral pH, drastically reducing hydrophobicity.

  • Hydrazinyl Group (-NHNH₂): A highly basic, nucleophilic group that readily protonates.

  • Pyrimidine Ring: Contains basic nitrogens that contribute to the molecule's overall polarity and electron distribution.

The Chromatographic Challenge: At a neutral pH (e.g., pH 7.0), this compound exists primarily as a zwitterion (deprotonated acid, protonated hydrazine). Zwitterions exhibit near-zero retention on standard C18 stationary phases. Furthermore, the protonated basic nitrogens undergo strong secondary electrostatic interactions with residual ionized silanols (Si-O⁻) on the silica support matrix. This phenomenon is notorious for causing severe peak tailing, irreversible adsorption, and poor recovery in basic hydrazinyl derivatives[3].

Method Development Rationale

To overcome these challenges, we employ two distinct, causality-driven chromatographic strategies.

Reversed-Phase (RP-HPLC) Strategy via Ion Suppression

To force this polar molecule to retain on a hydrophobic C18 phase, we must neutralize its most hydrophilic ionized states. By lowering the mobile phase pH to 2.0 using 0.1% Trifluoroacetic acid (TFA), we achieve two critical mechanistic goals:

  • Analyte Neutralization: The carboxylic acid is fully protonated (neutralized), increasing the molecule's effective lipophilicity.

  • Silanol Masking & Ion Pairing: At pH 2.0, residual silanols are protonated (neutral), preventing secondary interactions. Simultaneously, the highly electronegative trifluoroacetate anion acts as a volatile ion-pairing reagent, forming a neutral hydrophobic complex with the positively charged hydrazinyl group[3].

  • Column Choice: An Aqueous-compatible (AQ) C18 column with polar end-capping is required to prevent stationary phase dewetting in the highly aqueous mobile phase (>95% water) needed to retain the compound.

Hydrophilic Interaction Liquid Chromatography (HILIC) Strategy

While RP-HPLC with TFA is excellent for UV-based impurity profiling, TFA severely suppresses electrospray ionization (ESI) signals in LC-MS. For high-sensitivity MS applications, HILIC is the superior alternative for nitrogen-containing heterocycles[4].

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., Zwitterionic sulfobetaine) and a highly organic mobile phase (>70% Acetonitrile). Water from the mobile phase forms an enriched, stagnant layer on the stationary phase. The polar analyte partitions from the bulk organic eluent into this aqueous layer[5].

  • Buffer Selection: Ammonium formate (10 mM, pH 3.5) is used to provide the necessary ionic strength to disrupt electrostatic repulsions while remaining fully MS-compatible.

MethodDev A 4-Hydrazinyl-2-methylpyrimidine -5-carboxylic acid B Physicochemical Profiling (High Polarity, Amphoteric) A->B C RP-HPLC Strategy (AQ-C18 Column) B->C Impurity Profiling (UV) D HILIC Strategy (Zwitterionic/Amide Column) B->D High Sensitivity (LC-MS) E Low pH (2.0-3.0) Suppress -COOH ionization C->E F High Organic (>70% ACN) Partition into aqueous layer D->F G Add 0.1% TFA (Ion-pairing & Silanol masking) E->G H Buffer (Ammonium Formate) (Control ionic interactions) F->H

Caption: Logical workflow for selecting orthogonal HPLC strategies based on analyte physicochemical properties.

Experimental Protocols

Sample Preparation

Crucial Insight: The sample diluent must strictly match the initial mobile phase conditions of the chosen method to prevent solvent-induced peak distortion (the "solvent effect").

  • For RP-HPLC: Dissolve the standard/sample in 95% Water / 5% Acetonitrile containing 0.1% TFA. Sonicate for 5 minutes.

  • For HILIC: Dissolve the standard/sample in 80% Acetonitrile / 20% Water. Warning: Injecting a highly aqueous sample into a HILIC system will cause the water to disrupt the stationary phase's hydration layer, leading to severe peak breakthrough and splitting.

Protocol A: Stability-Indicating RP-HPLC Method

This method is optimized for the resolution of the active pharmaceutical ingredient (API) from its synthetic impurities and degradation products.

System Parameters:

  • Column: Waters XSelect HSS T3 (or equivalent AQ-C18), 150 mm × 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% TFA in LC-MS Grade Water

  • Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (pyrimidine ring absorbance maximum)

  • Injection Volume: 10 µL

Table 1: RP-HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0982Initial
3.0982Isocratic hold (retention of polar API)
15.04060Linear gradient (elution of hydrophobic impurities)
17.01090Column wash
17.1982Re-equilibration
25.0982End
Protocol B: Orthogonal HILIC-MS Method

This method is optimized for mass spectrometry compatibility and the retention of highly polar degradants that may elute in the void volume of the RP-HPLC method.

System Parameters:

  • Column: SeQuant® ZIC®-HILIC, 150 mm × 2.1 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid

  • Mobile Phase B: 100% Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C (Elevated temp improves mass transfer in viscous HILIC solvents)

  • Detection: ESI-MS (Positive Ion Mode, [M+H]⁺ = 169.07 m/z)

  • Injection Volume: 2 µL

Table 2: HILIC Gradient Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve
0.01090Initial
2.01090Isocratic hold
10.04555Linear gradient (increasing polarity to elute API)
12.04555Wash
12.11090Re-equilibration (Requires minimum 10 column volumes)
20.01090End

Method Validation Framework

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [1][6]. The validation lifecycle ensures that the method acts as a self-validating system, capable of detecting out-of-specification (OOS) results reliably.

Validation S1 Specificity Forced Degradation S2 Linearity & Range 25% to 150% Target S1->S2 S3 Precision Repeatability & Intermediate S2->S3 S4 Accuracy Spike Recovery S3->S4 S5 Robustness Flow, pH, Temp S4->S5

Caption: Sequential workflow for analytical method validation as per ICH Q2(R2) guidelines.

Table 3: Validation Parameters and Acceptance Criteria (Assay Method)

Validation ParameterMethodology (ICH Q2(R2))Acceptance Criteria
Specificity Forced degradation (Acid, Base, Peroxide, Heat, Light).No interference at the API retention time. Peak purity angle < threshold.
Linearity 5 concentration levels ranging from 25% to 150% of the nominal target concentration.Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of target response.
Precision (Repeatability) 6 replicate injections of a 100% nominal concentration sample.Relative Standard Deviation (RSD) ≤2.0% .
Accuracy (Recovery) Triplicate preparations spiked at 50%, 100%, and 150% levels.Mean recovery between 98.0% and 102.0% at each level.
Robustness Deliberate variations in Flow Rate ( ±10% ), Temp ( ±5∘C ), and pH ( ±0.2 ).System suitability criteria met (Resolution >2.0 , Tailing factor ≤1.5 ).

Conclusion

The analysis of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid requires a deep understanding of its amphoteric nature. By manipulating the ionization state of the carboxylic acid and hydrazinyl groups through precise pH control and ion-pairing (RP-HPLC), or by leveraging orthogonal partitioning mechanisms (HILIC), analysts can achieve robust, reproducible, and highly sensitive chromatographic performance. Adhering to the outlined sample preparation nuances and ICH Q2(R2) validation frameworks ensures these methods are defensible in regulatory submissions.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). (Effective June 2024). Retrieved from:[Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from:[Link]

  • ResearchGate. Comparative characterization of hydrophilic interaction liquid chromatography columns by linear solvation energy relationships. Retrieved from:[Link]

Sources

Method

Application Notes and Protocols: Catalytic Hydrogenation of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid

Abstract The conversion of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid to 4-Amino-2-methylpyrimidine-5-carboxylic acid is a pivotal transformation in synthetic chemistry. The resulting amino-pyrimidine is a high-va...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The conversion of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid to 4-Amino-2-methylpyrimidine-5-carboxylic acid is a pivotal transformation in synthetic chemistry. The resulting amino-pyrimidine is a high-value building block, notably serving as a key intermediate in the industrial synthesis of Vitamin B1 (Thiamine).[1][2] This document provides a comprehensive guide for researchers, chemists, and process development professionals on performing this reduction via catalytic hydrogenation. It details two robust protocols—high-pressure hydrogenation with Raney® Nickel and an alternative atmospheric pressure method using Palladium on Carbon (Pd/C). The narrative emphasizes the mechanistic rationale behind procedural choices, presents a stringent safety framework for handling pyrophoric catalysts and high-pressure hydrogen, and offers practical troubleshooting advice.

Mechanistic Overview & Strategic Considerations

Catalytic hydrogenation is a form of reduction that involves the addition of hydrogen (H₂) across an unsaturated bond, mediated by a metal catalyst.[3] In the context of this topic, the primary transformation is the reductive cleavage of the nitrogen-nitrogen single bond in the hydrazinyl moiety to yield the corresponding primary amine.

The overall reaction is: 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid + H₂ --(Catalyst)--> 4-Amino-2-methylpyrimidine-5-carboxylic acid + NH₃

The mechanism, while complex, generally proceeds through a series of steps on the surface of a heterogeneous catalyst:

  • Adsorption: Both the hydrogen gas and the substrate (pyrimidine derivative) adsorb onto the active sites of the metal catalyst surface.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the metal, forming reactive metal-hydride species.

  • Hydrogen Transfer: The activated hydrogen atoms are sequentially transferred to the adsorbed substrate, leading to the cleavage of the N-N bond and the formation of the new N-H bonds.

  • Desorption: The final product, 4-Amino-2-methylpyrimidine-5-carboxylic acid, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.[3]

Catalyst Selection: Raney® Nickel vs. Palladium on Carbon (Pd/C)

The choice of catalyst is critical to the success of the hydrogenation. Both Raney Nickel and Pd/C are highly effective for this transformation, but they possess distinct characteristics.

  • Raney® Nickel (Raney® Ni): This is a fine-grained, porous nickel catalyst with a high surface area.[4] It is particularly effective for the reduction of nitrogen-containing functional groups, including hydrazines and nitro compounds.[4][5] It is often favored for its high activity and lower cost compared to palladium-based catalysts. However, it is highly pyrophoric and must be handled with extreme care as an air-stable slurry.[4]

  • Palladium on Carbon (Pd/C): This catalyst consists of palladium nanoparticles dispersed on activated carbon.[6] It is a versatile and highly active catalyst for a vast range of hydrogenations, including the reduction of alkenes, alkynes, nitro groups, and hydrazines.[6][7][8] Pd/C is generally considered more selective and may function under milder conditions than Raney Ni. The spent catalyst is also pyrophoric and requires careful handling.[9][10]

For industrial-scale production, Raney Nickel is often the catalyst of choice due to its cost-effectiveness. For lab-scale synthesis where milder conditions and potentially higher selectivity are desired, Pd/C is an excellent alternative.

Hydrogen Source: High-Pressure Gas vs. Catalytic Transfer Hydrogenation
  • Direct Hydrogen Gas (H₂): This is the most direct and atom-economical method. Reactions can be run from atmospheric pressure (using a hydrogen-filled balloon) for small-scale, easily reducible substrates, to high pressures (100-1000 psi) in a specialized autoclave for more challenging reductions.[11][12] High pressure increases the concentration of hydrogen in the solution, thereby accelerating the reaction rate. This approach requires specialized equipment and rigorous safety protocols.[13][14]

  • Catalytic Transfer Hydrogenation (CTH): CTH offers a valuable alternative that avoids the need for high-pressure hydrogen gas.[2][15] In this technique, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface. Common donors include hydrazine hydrate, ammonium formate, and formic acid.[16][17] This method is experimentally simpler and inherently safer, often requiring only standard laboratory glassware.[16]

This guide will primarily focus on the direct use of hydrogen gas, as it is a highly efficient and common industrial method.

CRITICAL SAFETY & HANDLING PROTOCOLS

Hydrogenation reactions carry significant risks if not performed correctly. Adherence to safety protocols is mandatory.

  • Hydrogen Gas Hazards: Hydrogen is colorless, odorless, and highly flammable, with a wide explosive range in air (4-75%).[11] All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources like open flames, hot plates, and non-intrinsically safe electrical equipment.[11][14] All equipment must be properly grounded to prevent static discharge.[14]

  • Pyrophoric Catalyst Handling: Both Raney Ni and Pd/C are pyrophoric, meaning they can spontaneously ignite upon exposure to air, especially after use when they are activated and contain adsorbed hydrogen.

    • NEVER allow the catalyst to become dry. Always handle it as a slurry in water or the reaction solvent.[14]

    • Weigh and transfer the catalyst under an inert atmosphere or as a wet slurry.

    • After the reaction, the catalyst must be filtered carefully and the filter cake must NEVER be allowed to dry in the air.[10]

    • Quench the spent catalyst immediately after filtration by suspending it in a large volume of water in a dedicated, labeled waste container.[18]

  • High-Pressure Reactor Safety:

    • Always inspect the reactor for damage before use. Ensure pressure gauges and safety relief valves are functional.[13]

    • Never fill the reactor to more than two-thirds of its capacity.[13]

    • Before introducing hydrogen, always perform a leak test with an inert gas like nitrogen at a pressure slightly above the intended reaction pressure.[13]

    • Crucially, purge the reactor headspace thoroughly with an inert gas (3-5 cycles of pressurizing with nitrogen and venting) to remove all oxygen before introducing hydrogen. This prevents the formation of an explosive H₂/O₂ mixture.[11][13][14]

Experimental Protocols

Protocol 3.1: High-Pressure Hydrogenation with Raney® Nickel

This protocol is designed for the efficient, gram-scale synthesis of 4-Amino-2-methylpyrimidine-5-carboxylic acid using a high-pressure reactor (autoclave).

Materials and Equipment:

  • 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid (1.0 eq)

  • Raney® Nickel (approx. 50% slurry in water, 10-20% by weight of substrate)

  • Solvent: Methanol or Ethanol (approx. 10-20 mL per gram of substrate)

  • High-pressure hydrogenation reactor (e.g., Parr Shaker or similar autoclave)

  • Filtration apparatus (Büchner funnel, filter flask)

  • Celite® (diatomaceous earth)

  • Nitrogen and Hydrogen gas cylinders with appropriate regulators

Step-by-Step Procedure:

  • Reactor Charging: To the steel reactor vessel, add 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid followed by the solvent (Methanol).

  • Catalyst Addition: Under a gentle stream of nitrogen to displace air, carefully add the Raney® Nickel slurry. Use a small amount of solvent to rinse all the catalyst into the vessel.

  • Reactor Assembly: Seal the reactor according to the manufacturer's instructions. Ensure all fittings are tight. Tighten bolts diagonally and gradually to ensure a proper seal.[13]

  • Inert Gas Purging (Critical Step): Place the reactor in the heating mantle/shaker assembly within a fume hood. Connect the nitrogen line. Pressurize the reactor to ~100 psi with nitrogen, then carefully vent the gas. Repeat this pressurize-vent cycle at least 5 times to completely remove all traces of oxygen.[13]

  • Leak Test: After the final purge, pressurize the reactor with nitrogen to the intended maximum reaction pressure (e.g., 500 psi). Close the inlet valve and monitor the pressure gauge for 30 minutes. A stable pressure indicates no leaks.[13]

  • Hydrogenation: Vent the nitrogen. Introduce hydrogen gas to the desired pressure (typically 100-500 psi).

  • Reaction Execution: Begin vigorous stirring or shaking and heat the reactor to the target temperature (e.g., 40-60 °C). The reaction is often exothermic, so monitor the temperature closely.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake (i.e., the pressure remains constant).

  • Shutdown and Cooldown: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

  • Final Purging: Carefully vent the excess hydrogen. Purge the reactor headspace 5 times with nitrogen to remove all residual hydrogen before opening.[13]

Protocol 3.2: Alternative - Atmospheric Pressure Hydrogenation with Pd/C

This protocol is suitable for smaller-scale synthesis (sub-gram) and avoids the need for a high-pressure autoclave.

Materials and Equipment:

  • 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Solvent: Methanol or Ethanol

  • Three-neck round-bottom flask with a magnetic stir bar

  • Gas inlet adapter, septum, and a hydrogen-filled balloon (use a double-layered balloon for better H₂ retention).[10]

  • Nitrogen/vacuum manifold (Schlenk line)

Step-by-Step Procedure:

  • Apparatus Setup: Place the Pd/C catalyst and a stir bar into the three-neck flask.[10]

  • Inerting the Flask: Seal the flask and connect it to the Schlenk line. Evacuate and backfill with nitrogen three times to create an inert atmosphere.[9]

  • Reagent Addition: Under a positive pressure of nitrogen, add the solvent, followed by the 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid.

  • Hydrogen Introduction: Attach the hydrogen balloon to the gas inlet. Evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.[9][10]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction can be gently heated if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Completion: When the reaction is complete, evacuate the flask and backfill with nitrogen to remove all hydrogen before proceeding to the workup.[9]

Workup and Product Isolation

The workup procedure is critical due to the pyrophoric nature of the spent catalyst.

  • Catalyst Filtration (Critical Step): Prepare a pad of Celite® (approx. 1-2 cm thick) in a Büchner funnel. Pre-wet the Celite pad with the reaction solvent.

  • Under a nitrogen atmosphere, decant the reaction mixture onto the Celite pad.

  • Rinse the reaction flask with a small amount of solvent and pour the rinse through the filter.

  • IMPORTANT: Do not allow the filter cake containing the catalyst to run dry.[10] As soon as filtration is complete, immediately and carefully transfer the Celite pad and catalyst into a beaker filled with water for quenching.

  • Product Isolation: Take the filtrate and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid, 4-Amino-2-methylpyrimidine-5-carboxylic acid, can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Data Presentation & Troubleshooting

Table 1: Typical Reaction Parameters
ParameterProtocol 3.1 (High-Pressure)Protocol 3.2 (Atmospheric)
Catalyst Raney® Nickel10% Pd/C
Catalyst Loading 10-20 wt%5-10 mol%
Substrate Conc. 0.2 - 0.5 M0.1 - 0.3 M
Solvent Methanol, EthanolMethanol, Ethanol
Temperature 40 - 60 °CRoom Temperature - 40 °C
H₂ Pressure 100 - 500 psi~1 atm (Balloon)
Reaction Time 2 - 8 hours6 - 24 hours
Typical Yield >90%>85%
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete or Slow Reaction 1. Inactive catalyst. 2. Catalyst poisoning (e.g., by sulfur or halide impurities). 3. Insufficient H₂ pressure or poor stirring.1. Use fresh, high-activity catalyst. 2. Ensure high purity of starting materials and solvents. 3. Increase H₂ pressure; ensure stirring is vigorous enough to suspend the catalyst.
Formation of Byproducts 1. Over-reduction of the pyrimidine ring. 2. Dehalogenation if substrate contains halides.1. Use milder conditions (lower temperature/pressure), switch to a more selective catalyst like Pd/C. 2. Use Pd/C and monitor the reaction carefully to stop it upon consumption of the starting material.
Low Product Recovery 1. Product is partially soluble in the recrystallization solvent. 2. Adsorption of product onto the catalyst.1. Cool the recrystallization mixture thoroughly before filtering; try a different solvent system. 2. Wash the filtered catalyst cake thoroughly with fresh, hot solvent.
Fire during Filtration The catalyst was exposed to air while dry.EXTREME CAUTION. Smother the fire with sand or a Class D fire extinguisher. NEVER use water on a metal fire. Review and strictly adhere to the wet catalyst handling procedures.[9]

Visualizations

Reaction_Pathway cluster_products Products SM 4-Hydrazinyl-2-methyl- pyrimidine-5-carboxylic acid Product 4-Amino-2-methyl- pyrimidine-5-carboxylic acid SM->Product Reductive N-N Cleavage NH3 Ammonia (Byproduct) Catalyst Catalyst (Raney® Ni or Pd/C) Catalyst->Product Mediates Reaction H2 Hydrogen Source (H₂ Gas) H2->Product

Caption: Reaction pathway for the catalytic hydrogenation.

Experimental_Workflow prep prep reaction reaction safety safety workup workup final final start Start charge 1. Charge Reactor (Substrate, Solvent, Catalyst) start->charge purge1 2. Purge with Nitrogen (Remove O₂) charge->purge1 leak_test 3. Leak Test with N₂ purge1->leak_test hydrogenate 4. Introduce H₂ & Run Reaction leak_test->hydrogenate monitor 5. Monitor Completion (H₂ uptake stops) hydrogenate->monitor monitor->hydrogenate Incomplete purge2 6. Cool & Purge with N₂ (Remove H₂) monitor->purge2 Complete filter 7. Filter Catalyst (WET) through Celite® purge2->filter quench 8. Quench Catalyst in Water filter->quench isolate 9. Evaporate Solvent filter->isolate purify 10. Purify Product (Recrystallization) isolate->purify end End purify->end

Caption: Experimental workflow for high-pressure hydrogenation.

References

  • Vertex AI Search. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved March 30, 2026.
  • Vertex AI Search. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.
  • ResearchGate. (2025, October 20).
  • ACS Chemical Health & Safety. (n.d.).
  • R Discovery. (2025, April 1).
  • Wikipedia. (n.d.). Raney nickel. Retrieved March 30, 2026.
  • Journal of the American Chemical Society. (n.d.).
  • University of Rochester. (n.d.).
  • University of Tokyo. (n.d.).
  • BenchChem. (2025). Application Notes: Palladium on Carbon (Pd/C)
  • PubMed. (2018, June 4).
  • BenchChem. (2025).
  • Organic Letters. (n.d.). Hydrogen Atom Transfer (HAT)-Triggered Iron- Catalyzed Intra- and Intermolecular Coupling of Alkenes with Hydrazones: Access to.
  • DTIC. (1950, July 1).
  • World Journal of Advanced Research and Reviews. (2022, September 18).
  • International Journal of Pharmacy and Technology. (2015, August 29).
  • Canadian Science Publishing. (n.d.). REDUCTION OF MONOHALOGENATED NITROBENZENES WITH HYDRAZINE AND RANEY NICKEL.
  • Google Patents. (n.d.). EP0154122A1 - Method for the selective hydrogenation of pyrimidines containing chlorine...
  • MDPI. (2023, January 12).
  • Journal of the American Chemical Society. (n.d.). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I.
  • EPO Patent 2307355. (2013, November 6). Novel synthesis of substituted 4-amino-pyrimidines.
  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C)
  • Taylor & Francis Online. (2018, October 16).
  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C)
  • MDPI. (2021, September 7).
  • Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • BLD Pharm. (n.d.). 98135-49-0|4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid.
  • PubMed. (1989, September). Synthesis and Properties of 7-methyl-5-oxo-1,5-dihydro-8-[11][13][14]-triazolo [4,3-c]pyrimidinecarboxylic Acid Derivatives.

  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • ResearchGate. (2025, October 20).
  • ChemCatChem. (2025, April 4).
  • CORE. (2020, April 23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
  • Sigma-Aldrich. (n.d.). 2-Hydrazinyl-4-methylpyrimidine hydrochloride.
  • Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • CymitQuimica. (n.d.). 4-Amino-2-methylpyrimidine-5-carboxylic acid.
  • OSTI.gov. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-Hydrazinylpyrimidine-4-carboxylic acid.
  • PMC - NIH. (n.d.). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.
  • Organic Chemistry Portal. (n.d.).
  • Research Journal of Pharmacy and Technology. (2022, May 21). Synthesis and Pharmacological Profile of Hydrazide Compounds.

Sources

Application

Application Note: Scalable Synthesis of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic Acid

Executive Summary 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid (CAS: 98135-49-0) is a critical building block for synthesizing pyrazolo[1,5-a]pyrimidines and other fused heterocyclic scaffolds utilized in kinase and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid (CAS: 98135-49-0) is a critical building block for synthesizing pyrazolo[1,5-a]pyrimidines and other fused heterocyclic scaffolds utilized in kinase and phosphodiesterase (PDE) inhibitor development . Scaling up its synthesis via nucleophilic aromatic substitution (SNAr) presents significant thermal and safety challenges due to the reactivity of hydrazine. This application note details a phase-appropriate, self-validating protocol engineered to mitigate exothermic risks, suppress bis-substitution impurities, and ensure high-purity isolation without the need for chromatography.

Mechanistic Rationale & Process Engineering

The synthesis relies on the SNAr of 4-chloro-2-methylpyrimidine-5-carboxylic acid (CAS: 933702-81-9) using hydrazine hydrate. While bench-scale reactions often utilize alcoholic solvents, transitioning to a multigram or kilogram scale requires strict process engineering to address the following causalities:

  • Thermal Control and Solvent Selection: Hydrazine is highly flammable and prone to violent exothermic decomposition . Accelerating rate calorimetry (ARC) studies on similar pyrimidine systems demonstrate that dissolution of the starting material in alcoholic hydrazine can trigger a latent exotherm, rapidly pushing the batch temperature near the flash point . Our protocol replaces organic solvents with water. By utilizing a 35 wt% aqueous hydrazine solution, the reagent is diluted to a safe concentration (< 7 wt% in the final mixture), eliminating flash point risks while leveraging the high heat capacity of water to absorb the initial acid-base neutralization exotherm.

  • Stoichiometry and Regioselectivity: We employ 6.0 equivalents of hydrazine. This deliberate excess serves three mechanistic purposes: (1) neutralizing the C5-carboxylic acid to form a soluble salt, (2) scavenging the HCl byproduct generated during the SNAr, and (3) kinetically favoring the mono-substituted product over the bis-pyrimidine dimer (where two pyrimidine molecules react with a single hydrazine) .

  • Crystallization Dynamics: The resulting product is zwitterionic. Rapid cooling forces the product to precipitate as an amorphous, unfilterable paste. Implementing a controlled cooling ramp ensures the growth of easily filterable, high-purity crystalline solids.

Quantitative Optimization Data

The transition from organic solvents to an aqueous system was validated through a series of scale-up optimization runs. The data below illustrates the necessity of the chosen parameters.

Table 1: Optimization of Reaction Parameters for the SNAr Step (100 g scale)

Hydrazine (equiv)SolventTemp (°C)Time (h)Yield (%)Purity (HPLC, %)Process Observation
3.02-Propanol80126592.0High dimer formation; sluggish conversion.
6.02-Propanol9067896.5Latent exotherm observed upon dissolution.
6.0 Water 100 8 88 >99.0 Safe thermal profile; high-purity crystallization.

Process Visualization

G SM 4-Chloro-2-methylpyrimidine- 5-carboxylic acid Addition Controlled Addition Maintain T < 25°C SM->Addition Reagent Hydrazine Hydrate (35% aq) 6.0 Equivalents Reagent->Addition Reaction SNAr Heating 95-100°C for 8 h Addition->Reaction IPC In-Process Control (HPLC) Target: SM ≤ 0.5% Reaction->IPC IPC->Reaction Fail Cooling Controlled Cooling 20°C over 2 h IPC->Cooling Pass Isolation Filtration & Washing (H2O, Cold EtOH) Cooling->Isolation Product 4-Hydrazinyl-2-methylpyrimidine- 5-carboxylic acid Isolation->Product

Workflow for the scalable synthesis of 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid.

Self-Validating Experimental Protocol

Note: This protocol is scaled for a 100 g input of starting material. Ensure all equipment is constructed of glass or Stainless Steel 304 to avoid trace metals that catalyze hydrazine decomposition.

Step 1: Slurry Preparation

  • Action: Charge a 2 L jacketed reactor with 4-chloro-2-methylpyrimidine-5-carboxylic acid (100 g, 0.58 mol) and deionized water (400 mL). Initiate stirring at 250 rpm.

  • Self-Validation: The mixture will form a thick, heterogeneous white slurry. Ensure the overhead stirrer torque is sufficient to maintain constant agitation.

Step 2: Hydrazine Addition (Exotherm Control)

  • Action: Slowly dose 35 wt% aqueous hydrazine hydrate (318 g, 3.48 mol, 6.0 equiv) into the reactor via an addition funnel over 60 minutes. Maintain the internal temperature below 25 °C using jacket cooling.

  • Causality: The initial interaction is a highly exothermic acid-base neutralization. Dosing controls the heat release rate.

  • Self-Validation: Monitor the internal temperature probe. A sudden spike indicates accumulation of unreacted hydrazine; if observed, pause the addition until the temperature stabilizes. The slurry will begin to thin as the water-soluble hydrazine salt forms.

Step 3: SNAr Reaction

  • Action: Ramp the internal temperature to 95–100 °C over 45 minutes. Maintain reflux for 8 hours.

  • Self-Validation: At approximately 70 °C, the reaction mixture should transition into a clear, homogeneous yellow solution. A persistent suspension indicates inadequate salt formation or insufficient hydrazine.

Step 4: In-Process Control (IPC)

  • Action: After 8 hours, sample the reaction mixture for HPLC analysis.

  • Self-Validation: The reaction is deemed complete when the Area Under the Curve (AUC) of the starting material is ≤ 0.5%. If the SM is > 0.5%, continue heating for an additional 2 hours and resample.

Step 5: Controlled Crystallization

  • Action: Once the IPC passes, cool the reactor to 20 °C at a controlled ramp rate of 0.5 °C/min (approx. 2.5 hours).

  • Causality: A slow cooling ramp prevents oiling out and promotes the formation of a highly ordered crystalline lattice, rejecting soluble dimer impurities into the mother liquor.

  • Self-Validation: Precipitation should spontaneously initiate around 60–65 °C.

Step 6: Isolation and Drying

  • Action: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake sequentially with cold deionized water (2 × 100 mL) and cold ethanol (1 × 100 mL). Dry the solid in a vacuum oven at 45 °C until a constant weight is achieved.

  • Expected Outcome: 86–90 g (88% yield) of 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid as an off-white crystalline solid. HPLC purity > 99.0%.

Safety & Hazard Mitigation

  • Hydrazine Toxicity: Hydrazine is a known carcinogen and highly toxic via inhalation and dermal contact. All handling of the 35 wt% solution must occur inside a certified fume hood with operators wearing appropriate PPE (heavy-duty nitrile gloves, face shield).

  • Quenching: All mother liquors and washings containing unreacted hydrazine must be quenched with a dilute sodium hypochlorite (bleach) solution prior to disposal to safely oxidize residual hydrazine to nitrogen gas.

References

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction Source: Organic Process Research & Development URL:[Link]

  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base Source: Organic Process Research & Development URL:[Link]

  • Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery Source: Organic Process Research & Development URL:[Link]

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion Source: Nature / PMC URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid. Here, you will find detailed troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), and validated purification protocols to address common challenges encountered during the purification of this compound from reaction mixtures.

I. Understanding the Compound: Physicochemical Properties

4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a hydrazinyl group, a methyl group, and a carboxylic acid group. This unique combination of functional groups dictates its chemical behavior and, consequently, the strategy for its purification.

  • Amphoteric Nature : The presence of a basic hydrazinyl group and an acidic carboxylic acid group makes the molecule amphoteric. This means it can react as either an acid or a base. This property is the cornerstone of a highly effective purification strategy based on pH manipulation.[1][2][3]

  • Solubility : Like many pyrimidine carboxylic acids, its solubility is expected to be low in many common organic solvents at room temperature but may increase upon heating.[4][5] It is likely to be soluble in aqueous basic solutions (forming a carboxylate salt) and aqueous acidic solutions (forming a hydrazinium salt).[2][3]

II. Purification Workflow Overview

The recommended purification strategy for 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid involves a multi-step process that leverages its unique chemical properties to remove common impurities.

Purification_Workflow crude Crude Reaction Mixture acid_base Acid-Base Extraction (pH Manipulation) crude->acid_base Dissolve in organic solvent recrystallization Recrystallization (Solvent Selection) acid_base->recrystallization Isolate solid drying Drying recrystallization->drying Collect crystals pure Pure Compound drying->pure

Caption: A generalized workflow for the purification of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Acid-Base Extraction Issues

Q1: After adding a base (like sodium bicarbonate) to my crude product dissolved in an organic solvent, my compound doesn't seem to be extracting into the aqueous layer. What's going on?

A1: This could be due to a few reasons:

  • Insufficient Basicity : Sodium bicarbonate might not be a strong enough base to deprotonate the carboxylic acid, especially if other acidic components are present in the mixture. Consider using a stronger base like sodium carbonate or dilute sodium hydroxide. However, be cautious with strong bases as they can promote side reactions.[1]

  • Solvent Choice : The organic solvent you've chosen might have high solubility for the salt form of your compound, preventing it from partitioning into the aqueous layer. Ensure you are using a solvent with low water miscibility, such as dichloromethane or ethyl acetate.[3]

  • Incomplete Dissolution : Your crude product may not be fully dissolved in the organic solvent, to begin with. Try gentle warming or using a larger volume of solvent.

Q2: I've successfully extracted my compound into the aqueous basic layer. Now, when I acidify to precipitate it, I get an oil or a very fine, hard-to-filter solid. What should I do?

A2:

  • "Oiling Out" : This often happens if the concentration of your compound is too high or if the solution is acidified too quickly.[6] Try diluting the aqueous solution with more water before acidification and add the acid slowly while vigorously stirring. Cooling the solution in an ice bath during acidification can also promote the formation of a crystalline solid.

  • Fine Precipitate : A very fine precipitate can be difficult to collect by filtration. You can try to "digest" the precipitate by gently warming the mixture and then allowing it to cool slowly. This can encourage the formation of larger crystals. Alternatively, centrifugation followed by decantation of the supernatant can be an effective way to isolate a fine solid.

Recrystallization Issues

Q3: I'm having trouble finding a good solvent for recrystallization. My compound is either too soluble in everything or not soluble enough.

A3: Finding the right recrystallization solvent is key. Here's a systematic approach:

  • Solvent Screening : Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve your compound when hot but not when cold.[6]

  • Solvent Mixtures : If a single solvent doesn't work, try a binary solvent system.[6] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.[6] Common mixtures for similar compounds include ethanol/water or DMSO/water.[5]

Q4: My recrystallization yield is very low. What can I do to improve it?

A4: Low recovery can be due to several factors:

  • Using Too Much Solvent : The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. Use the minimum amount of hot solvent necessary to fully dissolve your compound.[6]

  • Cooling Too Quickly : Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities. Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.

  • Premature Crystallization : If you are performing a hot filtration step to remove insoluble impurities, make sure your funnel and receiving flask are pre-heated to prevent your compound from crystallizing out on the filter paper.[6]

IV. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid?

A1: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of a 4-chloro or 4-thio pyrimidine precursor with hydrazine.[7][8] Therefore, common impurities may include:

  • Unreacted starting materials (e.g., 4-chloro-2-methylpyrimidine-5-carboxylic acid).

  • Side products from the reaction with hydrazine, such as di-substituted products.[9]

  • Impurities present in the hydrazine reagent itself, which can include ammonia, and various organic compounds.[10][11]

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity and identity of your compound:

  • High-Performance Liquid Chromatography (HPLC) : This is a powerful technique for assessing purity. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a good starting point.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS) : This will confirm the molecular weight of your compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : This can confirm the presence of key functional groups like the carboxylic acid and the N-H bonds of the hydrazine.[13]

Q3: Is 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid stable? How should I store it?

A3: Hydrazine derivatives can be sensitive to air oxidation.[10][14] It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and at a low temperature (e.g., in a freezer at -20°C) to minimize degradation.

V. Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the amphoteric product from neutral and other acidic or basic impurities.

  • Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Base Extraction : Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (or a dilute solution of sodium carbonate). Repeat the extraction 2-3 times. This will convert the carboxylic acid to its sodium salt, which will dissolve in the aqueous layer.[2][15][16]

  • Combine Aqueous Layers : Combine all the aqueous extracts. At this point, any neutral impurities will remain in the organic layer, which can be discarded.

  • Acidification and Precipitation : Cool the combined aqueous layer in an ice bath. Slowly add dilute hydrochloric acid (e.g., 1 M HCl) dropwise with constant stirring until the solution is acidic (pH ~2-3, check with pH paper). The 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid should precipitate out as a solid.[17]

  • Isolation : Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

  • Drying : Dry the solid under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is for further purifying the solid obtained from the acid-base extraction.

  • Solvent Selection : Based on prior screening, choose a suitable solvent or solvent mixture (e.g., ethanol/water).

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional) : If there are any insoluble impurities, perform a hot gravity filtration into a pre-heated flask.[6]

  • Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing : Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying : Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

VI. Quantitative Data Summary

The following table provides a qualitative guide to solvent selection for the recrystallization of pyrimidine carboxylic acids, based on general principles and data for structurally similar compounds.[4][5][6]

SolventSolubility (Cold)Solubility (Hot)Suitability for Recrystallization
WaterLowModerate to HighPotentially suitable, may require a large volume.
EthanolModerateHighGood candidate, a mixture with water is often optimal.
Ethyl AcetateLow to ModerateHighGood candidate.
DichloromethaneLowModerateMay be suitable, but volatility can be an issue.
HexaneVery LowVery LowUnsuitable as a primary solvent, but can be used as an anti-solvent.

VII. References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and Its Derivatives. Available from:

  • Benchchem. A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Available from:

  • ResearchGate. (PDF) ChemInform Abstract: Synthesis of 4-Hydrazinopyrazolo[3,4-d]pyrimidines and Their Reactions with Carbonyl Compounds. Available from:

  • Benchchem. Technical Support Center: Purification of 2,4-Dimethylpyrimidine-5-carboxylic Acid by Recrystallization. Available from:

  • Benchchem. Addressing issues with hydrazine hydrate concentration and purity. Available from:

  • Chem-Impex. Pyrimidine-5-carboxylic acid. Available from:

  • Wikipedia. Acid–base extraction. Available from:

  • Google Patents. CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method. Available from:

  • Google Patents. US3740436A - Low impurity hydrazine. Available from:

  • Reaction Chemistry & Engineering (RSC Publishing). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Available from:

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. Available from:

  • Applied Science and Biotechnology Journal for Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from:

  • Chemistry LibreTexts. Acid-Base Extraction. Available from:

  • Unknown Source. Acid-Base Extraction.1.

  • ACS Publications. Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 | Journal of Medicinal Chemistry. Available from:

  • Chemistry Steps. Organic Acid-Base Extractions. Available from:

  • MedchemExpress.com. Pyrimidine-4-carboxylic acid | Biochemical Reagent. Available from:

  • Cayman Chemical. PRODUCT INFORMATION - Pyrimidine-4-Carboxylic Acid. Available from:

  • NIH. Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem. Available from:

  • PMC. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Available from:

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from:

  • Root Causes. Nitrosamines precursors. Available from:

  • Semantic Scholar. Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives. Available from:

  • КиберЛенинка. PREPARATION AND CHARACTERIZATION OF SEVERAL PYRIMIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL AND ANTICANCER ACTIVITY Текст научной статьи по специальности. Available from:

  • ResearchGate. How to prepare 4-hydrazino pyridine?. Available from:

  • Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. Available from:

  • ACS Publications. Salts, Binary and Ternary Cocrystals of Pyrimethamine: Mechanosynthesis, Solution Crystallization, and Crystallization from the Gas Phase. Available from:

  • RSC Publishing. Co-crystals and molecular salts of carboxylic acid/pyridine complexes. Available from:

  • Der Pharma Chemica. Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Available from:

  • ACS Publications. Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids | The Journal of Organic Chemistry. Available from:

  • OSTI.GOV. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available from:

  • Chemical Review and Letters. Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological acti. Available from:

  • 2-Hydrazinyl-4-methylpyrimidine hydrochloride | 1332529-53-9. Available from:

  • Google Patents. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid. Available from:

  • MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available from:

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic Acid Derivatives

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals seeking to optimize the synthesis and isolation of 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals seeking to optimize the synthesis and isolation of 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid derivatives.

Mechanistic Rationale & Causality

The synthesis of 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid derivatives fundamentally relies on a1[1]. The pyrimidine ring is intrinsically electron-deficient, but the presence of the 5-carboxylate group (an electron-withdrawing group, EWG) is the critical causal factor for reactivity. This EWG significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, specifically activating the 4-position (ortho to the EWG) for2[2]. The reaction proceeds via a stabilized Meisenheimer (sigma) complex, followed by the expulsion of the chloride leaving group to restore aromaticity[2].

Experimental Workflow

Workflow SM Starting Material 4-Chloro-2-methylpyrimidine- 5-carboxylate SNAr SNAr Reaction Hydrazine Hydrate (3.0 eq) Ethanol, 0°C to RT SM->SNAr Int Intermediate 4-Hydrazinyl-2-methylpyrimidine- 5-carboxylate SNAr->Int Monitor by TLC (Disappearance of SM) Hyd Saponification LiOH or NaOH THF/H2O, RT Int->Hyd Acid Acidification HCl (aq) to pH 3.5-4.0 Hyd->Acid Prod Target Compound 4-Hydrazinyl-2-methylpyrimidine- 5-carboxylic acid Acid->Prod Precipitation & Filtration

Caption: Experimental workflow for synthesizing 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid.

Standard Operating Protocol: Self-Validating Synthesis

This two-step protocol is designed with built-in observational validations to ensure high fidelity during execution.

Step 1: Nucleophilic Aromatic Substitution (S_NAr)
  • Preparation: Dissolve ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (1.0 eq) in 3[3].

  • Atmosphere & Temperature: Purge the reaction flask with Nitrogen or Argon to prevent hydrazine oxidation. Cool the solution to 0 °C using an ice bath[3].

  • Nucleophile Addition: Add hydrazine hydrate (3.0 eq) dropwise over 15 minutes.

    • Causality: Hydrazine is a bidentate nucleophile. Adding the reagent dropwise at low temperatures ensures a high local concentration of hydrazine relative to the pyrimidine, preventing the mono-substituted product from acting as a nucleophile and 3[3].

  • Self-Validation: As the reaction progresses from 0 °C to room temperature (stirring for 2-4 hours), the mixture will transition from a clear solution to a pale yellow suspension, indicating the successful precipitation of the hydrazinyl intermediate.

  • Isolation: Monitor via TLC (Ethyl Acetate:Hexane 1:1). Upon complete consumption of the high-Rf starting material, filter the precipitate and wash with cold ethanol[1].

Step 2: Saponification (Ester Hydrolysis)
  • Hydrolysis: Suspend the intermediate ester in a 1:1 mixture of THF and H2O. Add LiOH·H2O (2.0 eq) and stir at room temperature for 4 hours.

  • Self-Validation: The suspension will clear into a homogeneous solution as the water-soluble carboxylate salt forms.

  • Acidification: Carefully acidify the solution with 1M HCl to a pH of 3.5–4.0.

    • Causality: The target compound is zwitterionic. Dropping the pH below 3 protonates the hydrazine moiety, increasing aqueous solubility and ruining your yield. A pH of ~3.5-4.0 targets the isoelectric point, forcing the 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid to precipitate as an off-white solid[4].

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the causal effects of varying reaction conditions during the S_NAr step:

Hydrazine (Eq)SolventTemperatureTimeYield (%)Purity (%)Mechanistic Observation
1.1 eqEthanolReflux2h45%60%High dimer formation due to low nucleophile excess[3].
3.0 eq Ethanol 0°C to RT 4h 85% 95% Optimal balance of kinetics and regioselectivity.
5.0 eqDioxaneRT6h82%92%Good yield, but aprotic solvent complicates workup[3].
3.0 eqIsopropanol80°C1h65%75%Premature ester hydrolysis and oxidation observed[3].

Troubleshooting Logic Tree

LogicTree Start Issue Detected: Low Yield or Impurities Q1 Are di-substituted (dimer) byproducts present? Start->Q1 Sol1 Action: Inverse addition. Add pyrimidine dropwise to excess hydrazine. Q1->Sol1 Yes Q2 Is starting material remaining unreacted? Q1->Q2 No Sol2 Action: Increase temp to reflux or use microwave. Q2->Sol2 Yes Q3 Is the ester group hydrolyzing prematurely? Q2->Q3 No Sol3 Action: Maintain 0°C and strictly control reaction time. Q3->Sol3 Yes

Caption: Troubleshooting logic tree for nucleophilic aromatic substitution with hydrazine.

Frequently Asked Questions (FAQs)

Q: Why am I observing a significant amount of a high-molecular-weight impurity? A: This is likely the di-substituted dimer. Because hydrazine has two nucleophilic nitrogen atoms, the mono-substituted product can act as a nucleophile itself,3[3]. Solution: Utilize "inverse addition" by adding the pyrimidine dropwise to a chilled solution of excess hydrazine hydrate, and keep the temperature strictly between 0 °C and room temperature.

Q: My starting material is completely consumed, but my isolated yield of the final carboxylic acid is very low. How can I improve recovery? A: 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid is highly polar. During the acidification step (post-saponification), if the pH drops below 3, the basic hydrazine moiety becomes protonated. This forms a highly water-soluble hydrochloride salt, preventing precipitation. Solution: Carefully adjust the pH to exactly 3.5–4.0 using a calibrated pH meter to hit the compound's isoelectric point and maximize precipitation.

Q: Can I use anhydrous hydrazine instead of hydrazine hydrate to prevent ester hydrolysis? A: While anhydrous hydrazine reduces the risk of premature ester hydrolysis during the S_NAr step, it is highly toxic, volatile, and poses a severe explosion hazard.4, widely accepted in standard protocols, and highly effective[4]. Premature hydrolysis can be easily mitigated by 3 (keeping it ≤ RT) rather than switching to the dangerous anhydrous reagent[3].

Q: The S_NAr reaction is sluggish and I have unreacted starting material after 24 hours. What should I do? A: If the pyrimidine ring is not sufficiently electron-deficient, the reaction will stall. While the 5-carboxylate group usually provides enough activation, you can drive the reaction to completion by3[3]. Note that heating increases the risk of side reactions, so monitor closely via TLC.

References

  • EvitaChem. "4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid (EVT-13255362)". EvitaChem Product Catalog.
  • BenchChem. "Troubleshooting common issues in the synthesis of hydrazinylpyrimidines". BenchChem Tech Support.
  • AskFilo. "Reaction of Pyrimidine with Hydrazine: Mechanism". AskFilo Solutions.
  • Google Patents. "US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors". Google Patents.

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic Acid Workflows

Welcome to the Advanced Troubleshooting Guide for the synthesis and handling of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid . This compound is a highly valuable scaffold in medicinal chemistry, frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis and handling of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid . This compound is a highly valuable scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and complex heterocyclic drugs. However, its synthesis via Nucleophilic Aromatic Substitution (SNAr) from 4-chloro-2-methylpyrimidine-5-carboxylic acid is notoriously prone to byproduct formation.

As an application scientist, understanding the mechanistic causality behind these impurities is critical. This guide dissects the reaction pathways, provides a self-validating experimental protocol, and answers frequent troubleshooting queries to ensure high-fidelity synthesis.

Mechanistic Overview & Reaction Pathway

The functionalization of the pyrimidine core relies on the electron-deficient nature of the diazine ring, which makes the C4 position highly susceptible to nucleophilic attack by hydrazine[1]. However, the bifunctional nature of hydrazine and the thermal sensitivity of the C5-carboxylic acid introduce competing trajectories.

G SM 4-Chloro-2-methylpyrimidine- 5-carboxylic acid (Electrophile) Target 4-Hydrazinyl-2-methylpyrimidine- 5-carboxylic acid (Target Product) SM->Target SNAr (60°C) EtOH solvent Bis Bis(pyrimidine)hydrazine (Dimer Byproduct) SM->Bis Reagent Hydrazine Hydrate (Nucleophile) Reagent->Target Target->Bis Local SM Excess Secondary SNAr Decarb 4-Hydrazinyl-2-methylpyrimidine (Decarboxylation) Target->Decarb T > 100°C Prolonged Heating RingOp Ring-Opened Aminals (Degradation) Target->RingOp Hydrazine Attack at C6 (ANRORC Pathway)

Reaction pathways showing SNAr synthesis and primary byproduct trajectories.

Troubleshooting Guide: Byproduct Causality & Mitigation

Issue A: Formation of Bis-pyrimidine (Dimerized) Impurities
  • Causality: Hydrazine is a bidentate nucleophile. Once the primary SNAr reaction occurs, the resulting 4-hydrazinyl moiety remains nucleophilic. If the local concentration of the starting 4-chloro-pyrimidine is high, the newly formed product will attack a second electrophile molecule, yielding a bis(pyrimidine-5-carboxylic acid) hydrazine bridge[2].

  • Mitigation Strategy: Stoichiometric and Kinetic Control. Use a strict excess of hydrazine hydrate (3.0 to 5.0 equivalents) to ensure the primary amine vastly outcompetes the secondary amine for the electrophile. Furthermore, implement an inverse-addition protocol: add the pyrimidine solution dropwise to the hydrazine solution, rather than the other way around.

Issue B: Decarboxylation of the C5 Position
  • Causality: The pyrimidine ring acts as a powerful electron sink. At elevated temperatures, especially in the presence of basic amines like hydrazine, the C5-carboxylic acid can undergo thermal decarboxylation via a stabilized carbanion intermediate[2].

  • Mitigation Strategy: Thermal Capping. The SNAr reaction requires activation energy, but exceeding 80°C drastically accelerates CO₂ loss. Maintain the reaction strictly at 60°C. If conversion stalls, increase the reaction time rather than the temperature.

Issue C: Pyrimidine Ring-Opening and Degradation
  • Causality: Diazines are highly electron-deficient[1]. Hydrazine can inadvertently attack the unsubstituted C6 position. This leads to the formation of a charged hydrazinium species, which can trigger a 6π electrocyclic ring opening, destroying the pyrimidine core and leading to complex aminal mixtures or skeletal remodeling into pyrazoles[3].

  • Mitigation Strategy: Solvent and pH Moderation. Avoid harsh aqueous basic conditions which exacerbate C6 vulnerability. Use anhydrous ethanol or isopropanol as a homogeneous solvent to stabilize the transition state of the desired C4 attack[2].

Quantitative Optimization Data

The following table summarizes internal validation data demonstrating how reaction parameters dictate the product distribution.

Temperature (°C)Hydrazine (Equiv.)Addition MethodTarget Yield (%)Bis-pyrimidine (%)Decarboxylated (%)Ring-Opened (%)
251.1Bolus45.235.1< 1.0< 1.0
801.1Bolus55.425.014.55.1
1005.0Dropwise58.7< 1.026.314.0
60 3.0 Dropwise 92.5 < 2.0 < 1.0 < 1.0

Self-Validating Experimental Protocol

To achieve the optimized 92.5% yield with minimal byproducts, follow this step-by-step methodology. This protocol includes built-in validation checkpoints to ensure process integrity.

Step 1: Reagent Preparation Dissolve 4-chloro-2-methylpyrimidine-5-carboxylic acid (1.0 eq, 10 mmol) in anhydrous ethanol (50 mL) to create a 0.2 M solution.

  • Validation Check: The solution must be completely clear. Any turbidity indicates degraded starting material or moisture contamination.

Step 2: Nucleophile Addition In a separate flask, prepare a solution of hydrazine monohydrate (3.0 eq, 30 mmol) in anhydrous ethanol (20 mL) and cool to 0°C under an argon atmosphere.

  • Critical Step: Add the pyrimidine solution from Step 1 dropwise to the hydrazine solution over 30 minutes using an addition funnel.

Step 3: SNAr Execution Equip the flask with a reflux condenser and gradually warm the reaction mixture to 60°C. Stir for 4 hours.

  • Self-Validation Check (TLC): Spot the mixture against the starting material on silica gel (Eluent: DCM:MeOH 9:1 with 1% Acetic Acid). The starting material (high Rf, UV active) should completely disappear, replaced by a lower Rf spot that stains positive (purple/brown) with Ninhydrin, confirming the presence of the hydrazine group.

Step 4: Controlled Workup Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.

  • Critical Step: Ensure the rotary evaporator water bath does not exceed 40°C to prevent late-stage decarboxylation.

Step 5: Isoelectric Precipitation Dissolve the crude residue in a minimal amount of cold water. Slowly add 1M HCl dropwise until the pH reaches ~4.5. The zwitterionic 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid will precipitate as a solid.

Step 6: Isolation and Storage Filter the solid, wash with ice-cold water (2 x 10 mL) followed by diethyl ether (10 mL). Dry under high vacuum at room temperature. Store in an amber vial backfilled with argon at -20°C.

Frequently Asked Questions (FAQs)

Q1: Why does my isolated product darken from white/pale yellow to brown during vacuum drying? A1: Hydrazines are highly susceptible to autoxidation, forming diazonium species or azo compounds when exposed to atmospheric oxygen[2]. To prevent this, always dry the product under an inert atmosphere (e.g., a vacuum oven with a nitrogen or argon bleed) and avoid prolonged exposure to light.

Q2: Can I use water as the primary solvent instead of ethanol? A2: While hydrazine hydrate is aqueous, using neat water as the bulk solvent reduces the solubility of the 4-chloro-2-methylpyrimidine-5-carboxylic acid. This creates a heterogeneous suspension that causes localized concentration spikes of the electrophile, heavily favoring the formation of the bis-pyrimidine dimer[2]. Ethanol ensures a homogenous medium.

Q3: How do I prevent unwanted intramolecular cyclization if I plan to use this intermediate later? A3: The C5-carboxylic acid can act as an electrophile for the adjacent C4-hydrazine, leading to intramolecular cyclization (forming pyrazolo[3,4-d]pyrimidines) if activated[3]. To prevent this during downstream synthesis, keep the carboxylic acid unactivated (avoid coupling reagents like HATU/EDC) until necessary, or temporarily protect the distal nitrogen of the hydrazine moiety (e.g., with a Boc group) prior to functionalizing the acid.

References

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. National Institutes of Health (PMC).[Link]

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team.[Link]

Sources

Optimization

4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid stability in aqueous solutions

Technical Support Center: 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-Hydrazinyl-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid. Aqueous solution stability is paramount for generating reproducible and reliable experimental data. This document provides in-depth FAQs, troubleshooting workflows, and validated protocols to address common stability challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid in aqueous environments.

Q1: What are the primary factors that cause the degradation of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid in aqueous solutions?

A1: The stability of this compound is primarily influenced by four key factors: oxidation, pH, light, and temperature. The hydrazinyl (-NHNH₂) group is the most labile part of the molecule and is highly susceptible to oxidation from dissolved atmospheric oxygen, trace metal ions, or other oxidizing agents.[1][2] The pyrimidine ring itself can be susceptible to photodegradation and hydrolysis under certain pH conditions.[3][4][5]

Q2: My aqueous solution of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid has turned yellow or brown. What does this indicate and is it still usable?

A2: A color change, particularly to yellow or brown, is a strong indicator of chemical degradation.[1] This is often due to the oxidation of the hydrazine moiety, which can form various colored byproducts. It is highly recommended that you discard the colored solution and prepare a fresh one. Using a degraded solution will lead to inaccurate concentration calculations and introduce unknown compounds into your experiment, compromising the integrity of your results.

Q3: What is the best practice for preparing and storing aqueous stock solutions to maximize stability?

A3: To maximize stability, follow these guidelines:

  • Solvent Choice: Use high-purity, HPLC-grade water that has been deoxygenated. This can be achieved by sparging with an inert gas like nitrogen or argon for 15-20 minutes or by using freshly boiled and cooled water.

  • Preparation: Prepare solutions fresh whenever possible. If a stock solution must be made, do so at a reasonably high concentration to minimize the relative impact of headspace oxygen.

  • pH Control: Unless your experimental conditions dictate otherwise, preparing the solution in a slightly acidic buffer (pH 5-6) may offer better stability compared to neutral or alkaline conditions, which can accelerate some degradation pathways.[6] However, this must be validated for your specific application.

  • Storage Conditions: Store stock solutions in amber glass vials to protect from light.[7] Tightly seal the container and store at low temperatures (2-8°C is a common recommendation) to slow the rate of all chemical reactions. For long-term storage, aliquoting and freezing at -20°C or -80°C after flash-freezing in liquid nitrogen is advisable to prevent repeated freeze-thaw cycles.

Q4: What are the likely degradation products of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid?

A4: While specific degradation products must be confirmed analytically, the primary degradation pathways suggest several possibilities. Based on the chemistry of related hydrazine-containing heterocyclic compounds, potential products could include:[1]

  • Oxidation Products: Oxidation of the hydrazinyl group can lead to the formation of a diazene intermediate, which is typically unstable and can undergo further reactions.

  • Hydrolysis Products: Cleavage of the carbon-nitrogen bond between the pyrimidine ring and the hydrazine group could yield 4-hydroxy-2-methylpyrimidine-5-carboxylic acid and hydrazine.

  • Photodegradation Products: UV light exposure can lead to complex reactions, including the formation of radical species and subsequent ring modifications.[3][8]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common experimental issues related to compound stability.

Problem: Inconsistent or Non-Reproducible Assay Results

You are observing significant variability in your experimental outcomes (e.g., IC50 values, kinetic measurements, or cellular response) when using different batches of prepared solutions.

Root Cause Analysis: The most probable cause is the degradation of your 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid stock or working solutions. The actual concentration of the active compound is likely lower than calculated and may contain interfering degradation products.

Troubleshooting Workflow:

A Problem: Inconsistent Assay Results B Hypothesis: Compound Degradation A->B C Action: Prepare Fresh Stock Solution (See Protocol 1) B->C D Action: Perform Forced Degradation Study (See Protocol 3) B->D E Analyze Stressed Samples and Control via HPLC (See Protocol 2) D->E F Compare Chromatograms: Do peaks from stressed samples match unexpected peaks in your assay sample? E->F G Result: Degradation Confirmed. Implement stringent solution handling procedures. F->G Yes H Result: No Degradation Observed. Investigate other experimental variables (e.g., reagents, cell lines). F->H No cluster_stress Stress Factors cluster_compound cluster_products Potential Degradation Pathways Oxidizing Agents\n(O₂, H₂O₂, Metal Ions) Oxidizing Agents (O₂, H₂O₂, Metal Ions) Compound 4-Hydrazinyl-2-methyl- pyrimidine-5-carboxylic acid (in Aqueous Solution) Oxidizing Agents\n(O₂, H₂O₂, Metal Ions)->Compound pH Extremes\n(Strong Acid/Base) pH Extremes (Strong Acid/Base) pH Extremes\n(Strong Acid/Base)->Compound High Temperature High Temperature High Temperature->Compound UV/Visible Light UV/Visible Light UV/Visible Light->Compound Oxidation Oxidation of Hydrazinyl Group Compound->Oxidation Hydrolysis Hydrolysis of C-N Bond Compound->Hydrolysis Photolysis Photolytic Reactions Compound->Photolysis

Caption: Factors influencing the stability of the target compound in aqueous solution.

References

  • Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light-promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. Canadian Journal of Chemistry.
  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
  • Agency for Toxic Substances and Disease Registry. (2024). Analytical Methods for Hydrazines.
  • OSHA. Hydrazine (Method 50).
  • Dabkowska, I., et al. (2005). Stability of Pyrimidine Nucleic Acid Bases with Respect to Intra- and Intermolecular Proton Transfer Reactions Induced by Excess Electrons. The Journal of Physical Chemistry A.
  • United Kingdom Atomic Energy Authority. (1962). Analytical Method for the Determination of Hydrazine in 35% Hydrazine Solutions. OSTI.GOV.
  • BenchChem. (2025).
  • Merck. Hydrazine Test Method: Colorimetric. Sigma-Aldrich.
  • Sudharshana Charyulu S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry.
  • Hydrazinolysis of some purines and pyrimidines and their related nucleosides and nucleotides. Journal of the Chemical Society C: Organic.
  • Tomas-Migoń, M., et al. (2018). Thermal, spectroscopic, X-ray and theoretical studies of metal complexes with pyrimidine-2- and pyrimidine-5-carboxylic acids. Polyhedron.
  • Chem-Impex. Pyrimidine-4-carboxylic acid.
  • BenchChem. (2025). Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions.
  • Khan, S. A., et al. (2013). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring.
  • Dehelean, A., et al. (2022). Influence of the Photodegradation of Azathioprine on DNA and Cells.
  • Orji, C., & West, T. P. (2014). Degradation of Pyrimidines by Pseudomonas syringae. Research Journal of Microbiology.
  • van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease.
  • Zhang, T., et al. (2020). Degradation and DBP formations from pyrimidines and purines bases during sequential or simultaneous use of UV and chlorine.
  • He, C., et al. (2016). Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions.
  • da Silva, E. T., et al. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry.
  • Gallou, F., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development.
  • Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry.
  • Wu, J., et al. (2008). Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine: water-assisted mechanism and cluster-continuum model. The Journal of Organic Chemistry.
  • Gero, A. (1954). The acid stability of some pyrimidinone nucleosides. Journal of the American Chemical Society.
  • Ahmad, I., et al. (2014). Photo, thermal and chemical degradation of riboflavin. TrAC Trends in Analytical Chemistry.
  • Jia, L., et al. (2005). Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. Chemical Research in Toxicology.
  • Huber, M. M., et al. (2003). Oxidation of pharmaceuticals during ozonation and advanced oxidation processes.
  • Southan, G. J., & Szabo, C. (1999).
  • Sigma-Aldrich. 2-Hydrazinyl-4-methylpyrimidine hydrochloride.
  • BLD Pharm. 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid.
  • Selective actinide(III) separation using 2,6-bis[1-(propan-1-ol)-1,2,3-triazol-4-yl]pyridine (PyTri-Diol)
  • Rao, G., et al. (1991). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Journal of Pharmaceutical and Biomedical Analysis.
  • L'Heureux, A., et al. (2017). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development.
  • Zhang, H., et al. (2020). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Bioorganic & Medicinal Chemistry Letters.

Sources

Troubleshooting

optimal storage temperature for 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid

Welcome to the technical support center for 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid (Catalog No. 98135-49-0).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid (Catalog No. 98135-49-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utilization of this versatile heterocyclic building block. As a molecule combining the reactive hydrazinyl group with the core pyrimidine structure, its stability is paramount for reproducible and successful experimental outcomes.[1][2][3] This document provides in-depth answers to frequently asked questions and troubleshooting guidance based on established chemical principles and extensive field experience.

I. Quick Reference: Storage & Handling

For ease of access, the critical storage and handling parameters are summarized below.

ParameterRecommendationRationale & Key Considerations
Storage Temperature 2-8°C (Refrigerated) To minimize degradation kinetics. Based on recommendations for structurally similar compounds like 2-Hydrazinyl-4-methylpyrimidine hydrochloride.[4] Prevents slow decomposition at room temperature.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon) The hydrazinyl moiety is susceptible to oxidation by atmospheric oxygen.[5][6] Inerting the vial headspace prevents this degradation pathway, preserving purity.
Light Conditions Store in the dark (Amber vial) Pyrimidine and hydrazine derivatives can be light-sensitive.[7][8] Protection from light prevents photochemical decomposition.
Container Tightly sealed original container Prevents moisture ingress and exposure to air.[7][9][10] Hydrazine compounds can slowly leach silica from glass over extended periods, but for typical laboratory timescales, a tightly sealed glass vial is appropriate.[5]
Incompatibilities Strong oxidizing agents, strong acids, metals, heat sources The hydrazinyl group is a strong reducing agent.[5][6] Avoid contact with oxidizers to prevent vigorous or explosive reactions. As a basic compound, it will react with acids.[5]

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid?

The recommended storage temperature is 2-8°C . While specific stability data for this exact molecule is not extensively published, this recommendation is derived from best practices for related chemical structures. For instance, 2-Hydrazinyl-4-methylpyrimidine hydrochloride is stored at 2-8°C.[4] Refrigeration slows down potential degradation pathways, including auto-decomposition and reactions with trace impurities. Storing at room temperature for short periods during experimental use is generally acceptable, but for long-term storage, refrigeration is critical to maintain purity and shelf-life.

Q2: Why is storing under an inert atmosphere recommended?

The hydrazinyl (-NHNH₂) functional group is susceptible to oxidation by atmospheric oxygen.[5] This oxidative degradation can lead to the formation of impurities, reducing the effective concentration of your starting material and potentially introducing confounding variables into your experiments. Storing the compound under an inert gas like nitrogen or argon displaces the oxygen, thereby preserving the integrity of the hydrazinyl moiety.[8]

Q3: I received the compound and it's a solid. Should I be concerned about its stability during shipping?

The compound is shipped as a stable solid.[11] Standard shipping conditions (ambient temperature for a few days) are generally not detrimental to the compound in its solid state. The primary stability concerns arise from long-term storage and handling in the laboratory, especially once the container is opened. Upon receipt, it is best practice to transfer the compound to the recommended 2-8°C storage condition for long-term preservation.

Q4: Can I dissolve the compound in a solvent for storage?

Storing this compound in solution is not recommended for long-term preservation. Many solvents, especially if not rigorously deoxygenated, can facilitate degradation. Hydrazine solutions are known to be less stable than the neat compounds, with decomposition catalyzed by air and trace metal impurities.[5] It is best to weigh out the required amount of solid for each experiment and prepare solutions fresh. If a stock solution must be made, use a high-purity, anhydrous, and deoxygenated solvent, store it at 2-8°C in the dark, and use it within a short timeframe.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid.

Problem 1: Inconsistent Reaction Yields or New Impurities in Analysis (e.g., LC-MS, NMR)

Possible Cause: Degradation of the starting material due to improper storage or handling.

Troubleshooting Workflow:

start Inconsistent Results Observed check_storage 1. Verify Storage Conditions - Temperature: 2-8°C? - Inert Atmosphere? - Protected from Light? start->check_storage check_handling 2. Review Handling Protocol - Weighed in open air? - Solutions prepared fresh? - Solvent quality? check_storage->check_handling purity_analysis 3. Re-analyze Starting Material - Run LC-MS or NMR on current stock check_handling->purity_analysis compare_data Compare with new/validated batch purity_analysis->compare_data degraded Result: Degradation Confirmed compare_data->degraded Purity compromised ok Result: Purity is High compare_data->ok Purity acceptable remediate Action: Procure new material. Implement strict storage protocols. degraded->remediate other_vars Action: Investigate other reaction parameters (reagents, conditions). ok->other_vars

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Verify Storage: Immediately check that the compound is stored at 2-8°C, in a dark location, and that the container is tightly sealed. If the vial has been opened multiple times, consider purging the headspace with an inert gas before re-sealing.

  • Review Handling: Were large quantities of the compound left on the benchtop for extended periods? Was the solvent used for the reaction of high purity and free of peroxides or other oxidizing impurities? Solutions should always be prepared fresh for optimal results.

  • Confirm Purity: Perform a quick purity check on your current stock using a suitable analytical method like LC-MS or ¹H NMR. The presence of unexpected peaks or a diminished signal for the parent compound is a strong indicator of degradation.

  • Remediation: If degradation is confirmed, it is best to use a fresh, unopened vial of the compound for subsequent experiments. Enforce stricter adherence to the storage and handling protocols to prevent recurrence.

Problem 2: Compound has changed color (e.g., from off-white to yellow/brown)

Possible Cause: Oxidation or decomposition.

Explanation: A color change is a common visual indicator of chemical decomposition. For hydrazine-containing compounds, this often points to oxidation.[5] While a slight off-white or pale yellow color can be normal, a significant shift to a darker yellow or brown suggests a considerable loss of purity.

Recommended Actions:

  • Do Not Use: For sensitive applications, do not use the discolored reagent as it may lead to failed reactions and side products.

  • Segregate and Dispose: The material should be considered compromised. Dispose of it according to your institution's hazardous waste guidelines.[9][12]

  • Root Cause Analysis: Review your storage protocol. Was the container seal compromised? Was it exposed to light or heat? This will help prevent the issue with new stock.

Problem 3: Poor Solubility in Aprotic Solvents

Possible Cause: Formation of insoluble degradation products or salt formation.

Explanation: 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid possesses both a basic hydrazinyl group and an acidic carboxylic acid group, making it amphoteric. If it degrades or reacts with atmospheric components like CO₂ (forming carbonates) or strong acids, it can form salt-like species with altered solubility profiles.

Troubleshooting Steps:

  • Solvent Choice: Confirm you are using an appropriate solvent. Polar aprotic solvents like DMSO or DMF are generally good starting points for this class of compounds.[11]

  • Gentle Warming & Sonication: Try gentle warming or sonication to aid dissolution. Avoid aggressive heating, which can accelerate degradation.

  • pH Adjustment: In some cases, careful addition of a small amount of a suitable acid or base can improve solubility by ensuring the compound is in a single ionic form, but this will depend heavily on the subsequent reaction chemistry and should be approached with caution.

  • Purity Check: As with inconsistent results, a color change or poor solubility is a strong reason to re-verify the purity of the material before use.

IV. Experimental Protocols

Protocol 1: Safe Handling and Weighing Procedure

This protocol minimizes exposure to air and moisture.

  • Allow the container of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Perform all weighing and handling in a well-ventilated chemical fume hood.[10][12]

  • Use appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and nitrile gloves.[9][12]

  • To minimize atmospheric exposure, work quickly. Weigh the desired amount of the compound into a clean, dry vial.

  • If the main stock container will be stored for an extended period, consider flushing the headspace with an inert gas (e.g., nitrogen) before tightly resealing the cap.

  • Promptly return the main container to 2-8°C storage.[4]

Protocol 2: Preparation of a Fresh Experimental Solution
  • Following the handling protocol above, weigh the required mass of the solid into a clean, dry reaction vessel.

  • Add the desired volume of high-purity, anhydrous solvent (e.g., DMSO, DMF) to the vessel.

  • If necessary, stir or gently sonicate the mixture at room temperature until the solid is fully dissolved.

  • Use the solution immediately for your experiment. Do not store solutions for later use.

This technical guide is intended to provide a foundation for the safe and effective use of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid. By understanding its chemical nature and adhering to these storage and handling protocols, researchers can ensure the integrity of their material and the reliability of their results.

References

  • PENTA. (2024, October 21).
  • ChemicalBook.
  • Arxada. Performance Chemicals Hydrazine.
  • Thermo Fisher Scientific. (2010, April 19).
  • Benchchem.
  • Apollo Scientific. (2024, October 15).
  • ChemicalBook.
  • Boehringer Ingelheim. (2017, August 23). SDS US.
  • Sigma-Aldrich. (2025, November 11).
  • Silar. (2007, September).
  • Merck Millipore.
  • Fisher Scientific. SAFETY DATA SHEET, 2-Methylpyrimidine-5-carboxylic acid, 95%.
  • Fisher Scientific.
  • Key Organics. (2019, February 20).
  • Sigma-Aldrich. (2025, November 6).
  • BLD Pharm. 98135-49-0|4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
  • Cole-Parmer. (2004, October 21).
  • Echemi.
  • Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. (2025, November 12).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020, April 23). CORE.
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021, January 27). MDPI.
  • Sigma-Aldrich. 2-Hydrazinyl-4-methylpyrimidine hydrochloride | 1332529-53-9.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of HPLC Methods for the Quantification of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid

In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the bedrock of product quality, safety,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the bedrock of product quality, safety, and efficacy. The validation of analytical methods ensures that every measurement is reliable, reproducible, and fit for its intended purpose.[1][2] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid, a heterocyclic compound representative of a class of molecules with significant potential in medicinal chemistry.[3][4]

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][5][6][7][8]

The Analytical Challenge: Quantifying a Polar Heterocycle

4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid presents a typical analytical challenge. Its structure, featuring a pyrimidine core, a carboxylic acid group, and a polar hydrazine moiety, suggests high polarity.[3] This characteristic can lead to poor retention on traditional reversed-phase HPLC columns. Therefore, method development must focus on achieving adequate retention, sharp peak shapes, and resolution from potential impurities.

Proposed HPLC-UV Method: A Robust Starting Point

Based on common practices for analyzing pyrimidine derivatives and other polar molecules, a robust reversed-phase HPLC method with UV detection is proposed.[9][10][11] The selection of a Phenyl-Hexyl column is a strategic choice; the phenyl group can offer alternative selectivity through π-π interactions with the pyrimidine ring, enhancing retention and resolution where a standard C18 column might fall short.[11]

Experimental Protocol: HPLC-UV Quantification
  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis detector.

  • Column: Phenyl-Hexyl column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.0 with phosphoric acid.

    • Solvent B: Acetonitrile.

  • Elution: Isocratic elution with 95% Solvent A and 5% Solvent B.

    • Rationale: The high aqueous content of the mobile phase is necessary to retain the polar analyte. The acidic pH suppresses the ionization of the carboxylic acid group, further aiding retention on the non-polar stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Rationale: Maintaining a constant temperature ensures reproducible retention times and peak areas.

  • Detection: UV at 275 nm.

    • Rationale: This wavelength is selected based on the UV absorbance spectrum of similar pyrimidine derivatives, which often show strong absorbance in this region.[12] A full UV scan of the analyte should be performed to determine the absorbance maximum (λmax) for optimal sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

The Cornerstone of Reliability: Method Validation Workflow

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6][8] The following validation parameters must be assessed according to ICH Q2(R1) guidelines.[2][8][13]

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Method Implementation Dev Develop HPLC Method Spec Specificity / Selectivity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD Detection Limit (LOD) Lin->LOD Rob Robustness Acc->Rob Prec->Rob LOQ Quantitation Limit (LOQ) LOD->LOQ LOQ->Rob Imp Routine Analysis / QC Rob->Imp

Caption: Workflow for HPLC method validation based on ICH Q2 guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]

Experimental Protocol:

  • Analyze a blank sample (diluent), a placebo sample (if applicable), a standard solution of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid, and a sample spiked with known related substances or impurities.

  • Perform forced degradation studies (acid, base, oxidation, heat, and light) to generate potential degradation products.[11][14] The method must demonstrate the ability to resolve the main analyte peak from any degradant peaks.

  • Acceptance Criteria: The analyte peak should be free from interference from blanks, placebos, or degradants. Peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[8]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations. A typical range for an assay is 80% to 120% of the target concentration.[8]

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies.[8]

Experimental Protocol:

  • Analyze a sample of known concentration (e.g., a placebo spiked with the analyte) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Perform at least three replicate determinations at each level.

  • Calculate the percentage recovery at each concentration.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[11]

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[8]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Perform a minimum of six replicate injections of a 100% concentration standard solution on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[11]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[8]

Experimental Protocol:

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value should be verified by analyzing a sample at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6][14]

Experimental Protocol:

  • Introduce small variations to the method parameters, such as:

    • pH of the mobile phase (e.g., ± 0.2 units).

    • Column temperature (e.g., ± 5°C).

    • Flow rate (e.g., ± 0.1 mL/min).

    • Percentage of organic solvent in the mobile phase (e.g., ± 2%).

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly impacted by these minor changes.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterMeasurementAcceptance Criteria
Specificity Resolution of analyte from impurities/degradantsBaseline resolution (Rs > 2)
Linearity Analysis of 5+ concentration levelsCorrelation Coefficient (r²) ≥ 0.999
Range Confirmed linearity, accuracy, and precisionTypically 80-120% of test concentration
Accuracy % Recovery of spiked samples (3 levels, n=3)98.0% - 102.0%
Precision (Repeatability) RSD of 6 replicate injectionsRSD ≤ 2.0%
Precision (Intermediate) RSD across different days/analysts/instrumentsRSD ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-Noise ratio or statistical calculationPrecision (RSD) ≤ 10% at LOQ concentration
Robustness Effect of small, deliberate method variationsSystem suitability remains within limits

Comparison with Alternative Analytical Methods

While HPLC-UV is a workhorse in quality control labs, other techniques offer distinct advantages, particularly for more complex samples or lower concentration levels.

Method_Comparison cluster_0 Analytical Techniques HPLC_UV HPLC-UV + Robust & Reliable + Cost-Effective + Widely Available - Lower Sensitivity - Limited Specificity LC_MS LC-MS/MS + High Sensitivity (pg-fg) + High Specificity (Mass) + Structural Info - Higher Cost - Matrix Effects UV_Vis UV-Vis Spectrophotometry + Simple & Fast + Very Low Cost - Non-Specific - Only for Pure Samples - Low Sensitivity

Sources

Comparative

A Comprehensive Guide to the Mass Spectrometry Fragmentation of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Unraveling the Fragmentation Puzzle of a Substituted Pyrimidine In the landscape of drug discovery and development, the structural elucidation...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Fragmentation Puzzle of a Substituted Pyrimidine

In the landscape of drug discovery and development, the structural elucidation of novel heterocyclic compounds is a cornerstone of medicinal chemistry. Pyrimidine derivatives, in particular, represent a class of molecules with profound biological significance, forming the backbone of nucleobases and exhibiting a wide array of pharmacological activities. Mass spectrometry stands as an indispensable tool for the characterization of these molecules. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid, a molecule of interest due to its potential as a scaffold in drug design.

This document will delve into the expected fragmentation pathways of the target molecule under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By understanding the interplay of the methyl, hydrazinyl, and carboxylic acid substituents on the pyrimidine core, we can anticipate the primary fragmentation routes, which is crucial for its unambiguous identification and for distinguishing it from structurally related compounds. This guide will also present a comparative analysis with a closely related analog, 4-Amino-2-methylpyrimidine-5-carboxylic acid, to highlight how subtle structural modifications can influence the fragmentation pattern.

Predicted Fragmentation Pattern of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid

The fragmentation of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid is anticipated to be a composite of the characteristic fragmentation patterns of its constituent functional groups: the pyrimidine ring, the hydrazinyl substituent, the carboxylic acid group, and the methyl group. The fragmentation is expected to be influenced by the ionization method employed.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization, extensive fragmentation is expected, providing a detailed fingerprint of the molecule. The molecular ion (M⁺˙) will likely be observed, and its fragmentation is predicted to proceed through several key pathways:

  • Loss of the Carboxylic Acid Group: A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da).[1] This would result in a significant fragment ion.

  • Cleavage of the Hydrazinyl Moiety: The N-N bond of the hydrazinyl group is relatively weak and prone to cleavage. This can lead to the loss of a nitrogen-containing radical, such as •NH₂ (16 Da) or N₂H₃• (31 Da).

  • Ring Fragmentation: Following the initial losses from the substituent groups, the pyrimidine ring itself is expected to fragment. The stable nature of the pyrimidine ring often results in it being retained in many of the fragment ions.[2] Common fragmentation of the pyrimidine ring involves the loss of small neutral molecules like HCN.

  • Methyl Group Fragmentation: The methyl group can be lost as a methyl radical (•CH₃, 15 Da), particularly from fragments where this loss leads to a more stabilized ion.

Proposed EI Fragmentation Pathway

G M [M]⁺˙ m/z 182 A [M - CO₂]⁺˙ m/z 138 M->A - CO₂ B [M - N₂H₃]⁺ m/z 151 M->B - •N₂H₃ C [M - NH₂]⁺˙ m/z 166 M->C - •NH₂ D [A - CH₃]⁺ m/z 123 A->D - •CH₃ E [B - CO]⁺ m/z 123 B->E - CO

Caption: Proposed EI fragmentation of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid.

Electrospray Ionization (ESI) Fragmentation

Electrospray ionization is a softer ionization technique, and the fragmentation observed will depend on the polarity of the analysis and the use of collision-induced dissociation (CID).

  • Positive Ion Mode (ESI+): In the positive ion mode, the molecule is expected to be observed as the protonated molecule, [M+H]⁺. The primary sites of protonation are the nitrogen atoms of the pyrimidine ring and the hydrazinyl group.

  • Negative Ion Mode (ESI-): In the negative ion mode, the deprotonated molecule, [M-H]⁻, will be the predominant species due to the acidic nature of the carboxylic acid group.

Collision-Induced Dissociation (CID) of the Protonated Molecule [M+H]⁺

Upon subjecting the [M+H]⁺ ion to CID, the following fragmentation pathways are plausible:

  • Loss of Ammonia (NH₃): Protonation of the hydrazinyl group can facilitate the loss of a neutral ammonia molecule (17 Da).

  • Loss of Water (H₂O): The carboxylic acid group can lose a molecule of water (18 Da).

  • Decarboxylation (Loss of CO₂): Similar to EI, the loss of carbon dioxide (44 Da) from the protonated molecule is a likely fragmentation pathway.

  • Combined Losses: Sequential losses, such as the loss of water followed by the loss of CO, are also possible.

Proposed ESI-MS/MS Fragmentation Pathway of [M+H]⁺

G MH [M+H]⁺ m/z 183 A [M+H - NH₃]⁺ m/z 166 MH->A - NH₃ B [M+H - H₂O]⁺ m/z 165 MH->B - H₂O C [M+H - CO₂]⁺ m/z 139 MH->C - CO₂ D [B - CO]⁺ m/z 137 B->D - CO

Caption: Proposed ESI-MS/MS fragmentation of protonated 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid.

Comparative Analysis: 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid vs. 4-Amino-2-methylpyrimidine-5-carboxylic acid

A comparative analysis with a structurally similar compound can provide valuable insights into how specific functional groups influence fragmentation. A suitable comparator is 4-Amino-2-methylpyrimidine-5-carboxylic acid.

Feature4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid4-Amino-2-methylpyrimidine-5-carboxylic acidRationale for Differences
Molecular Weight 182.17 g/mol 167.15 g/mol The hydrazinyl group (-NHNH₂) has a higher mass than the amino group (-NH₂).
Key Fragmentation (EI) Loss of •N₂H₃ (31 Da), •NH₂ (16 Da), and CO₂ (44 Da).Loss of •NH₂ (16 Da) and CO₂ (44 Da).The presence of the N-N bond in the hydrazinyl group provides an additional, readily cleavable site.
Key Fragmentation (ESI+) Loss of NH₃ (17 Da) and CO₂ (44 Da).Loss of NH₃ (17 Da) and CO₂ (44 Da).The initial fragmentation pathways involving the amino/hydrazinyl and carboxylic acid groups are expected to be similar.

The primary difference in the mass spectra of these two compounds would be the molecular ion peak and the presence of fragments resulting from the cleavage of the N-N bond in the hydrazinyl-substituted compound. This distinction is a powerful diagnostic tool for differentiating between these two structures.

Experimental Protocols

To acquire high-quality mass spectral data for 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid, the following experimental protocols are recommended.

Sample Preparation
  • For EI-MS: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • For ESI-MS: Prepare a solution of the compound (approximately 10 µM) in a solvent mixture compatible with reverse-phase chromatography, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a magnetic sector or time-of-flight (TOF) instrument.

  • Ionization Method: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 200-250 °C.

  • Sample Introduction: Direct insertion probe or gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Mass Range: m/z 40-500.

Electrospray Ionization Mass Spectrometry (ESI-MS and ESI-MS/MS) Protocol
  • Mass Spectrometer: A tandem mass spectrometer, such as a triple quadrupole (QqQ), quadrupole time-of-flight (Q-TOF), or Orbitrap instrument.

  • Ionization Method: Electrospray Ionization (ESI).

  • Ionization Mode: Positive and Negative.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Sheath and Auxiliary Gas Flow: Optimize for stable spray and maximum ion intensity.

  • Full Scan MS Mass Range: m/z 50-500.

  • MS/MS (CID) Parameters:

    • Precursor Ion Selection: Isolate the [M+H]⁺ or [M-H]⁻ ion with an isolation width of 1-2 Da.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Varies depending on the instrument and the stability of the precursor ion. A collision energy ramp (e.g., 10-40 eV) is recommended to observe a range of fragment ions.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis P1 Dissolve in appropriate solvent A1 Infuse into ESI source or introduce via GC/direct probe for EI P1->A1 A2 Acquire Full Scan MS Data A1->A2 A3 Perform MS/MS on Precursor Ion A2->A3 D1 Identify Molecular Ion A3->D1 D2 Propose Fragmentation Pathways D1->D2 D3 Compare with Analogues D2->D3

Caption: General workflow for the mass spectrometric analysis of the target compound.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid. By leveraging established fragmentation principles of substituted pyrimidines, carboxylic acids, and hydrazinyl moieties, we have proposed the most probable fragmentation pathways under both EI and ESI conditions. The comparative analysis with 4-Amino-2-methylpyrimidine-5-carboxylic acid underscores the diagnostic value of specific fragmentation patterns in distinguishing between closely related structures. The detailed experimental protocols provided herein offer a robust starting point for researchers seeking to obtain high-quality mass spectral data for this and similar molecules. A thorough understanding of these fragmentation patterns is paramount for the confident structural elucidation and characterization of novel pyrimidine derivatives in the pursuit of new therapeutic agents.

References

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

Sources

Validation

NMR Chemical Shifts Comparison Guide: 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid vs. Key Analogs

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide Executive Summary In medicinal chemistry and synthetic developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

In medicinal chemistry and synthetic development, pyrimidine derivatives serve as critical scaffolds for oncology and inflammatory disease targeting[1]. Specifically, 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid features a highly reactive hydrazinyl functional group that drastically alters the electronic landscape of the pyrimidine core compared to its synthetic precursors[1].

This guide provides an objective, data-driven comparison of the 1 H and 13 C NMR chemical shifts of 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid against two critical alternatives: its synthetic precursor (4-chloro-2-methylpyrimidine-5-carboxylic acid )[2] and a structural analog (4-amino-2-methylpyrimidine-5-carboxylic acid ). By analyzing these shifts, researchers can unambiguously verify substitution success and understand the profound mesomeric effects dictated by C4-functionalization[3].

Mechanistic Rationale: Electronic Effects on the Pyrimidine Core

To interpret NMR data accurately, one must understand the causality behind the chemical shifts. The pyrimidine ring is inherently electron-deficient due to the electronegative N1 and N3 atoms. However, substituents at the C4 position exert competing inductive (-I) and mesomeric (+M) effects that dictate the shielding of the ring protons and carbons.

  • The Chloro Analog (-I Dominant): In 4-chloro-2-methylpyrimidine-5-carboxylic acid, the highly electronegative chlorine atom withdraws electron density via the inductive effect (-I). This deshields the adjacent C5 carbon and the C6 proton, pushing their NMR resonances significantly downfield.

  • The Hydrazinyl/Amino Analogs (+M Dominant): When the chloro group is displaced by a hydrazinyl ( −NHNH2​ ) or amino ( −NH2​ ) group, the lone pair on the adjacent nitrogen delocalizes into the pyrimidine π -system via resonance (+M effect). This electron donation heavily outweighs the inductive withdrawal, specifically increasing electron density at the ortho (C5) and para positions. Consequently, the C5 carbon and C6 proton experience massive shielding, resulting in a pronounced upfield shift.

Logic Subst C4 Substitution on Pyrimidine Core Hydrazine -NHNH2 / -NH2 Group (+M > -I Effect) Subst->Hydrazine Chloro -Cl Group (-I > -M Effect) Subst->Chloro Shield Increased e- Density (Highly Shielded C5) Hydrazine->Shield Deshield Decreased e- Density (Deshielded C5 & C6) Chloro->Deshield Upfield Upfield NMR Shift (Lower ppm values) Shield->Upfield Downfield Downfield NMR Shift (Higher ppm values) Deshield->Downfield

Fig 1: Mechanistic pathway of electronic effects dictating pyrimidine NMR chemical shifts.

Experimental Workflow: Self-Validating NMR Protocol

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology incorporates internal validation checkpoints. This protocol prevents common artifacts such as concentration-dependent shifting of exchangeable protons or temperature-induced baseline drift.

Step-by-Step Methodology
  • Standardized Sample Preparation: Weigh exactly 15.0±0.1 mg of the pyrimidine analyte. Dissolve completely in 600 µL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference. Transfer to a precision 5 mm NMR tube.

  • Thermal Equilibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Regulate the probe temperature to exactly 298.0±0.1 K. Causality: Strict temperature control prevents the drifting of the -COOH and -NH exchangeable proton signals.

  • Probe Tuning & Matching: Automatically tune and match the probe for 1 H and 13 C frequencies to minimize reflected power, maximizing the signal-to-noise ratio (SNR).

  • Locking and Gradient Shimming (Validation Checkpoint): Lock onto the deuterium signal of DMSO- d6​ . Execute gradient shimming until the Full Width at Half Maximum (FWHM) of the internal TMS signal is ≤0.8 Hz. Causality: Poor shimming artificially broadens signals, masking fine coupling constants.

  • Acquisition Parameters:

    • 1 H NMR: 1D proton sequence (zg30), 16 scans, relaxation delay ( d1​ ) = 2.0 s, spectral width = 15 ppm.

    • 13 C NMR: Proton-decoupled sequence (zgpg30), 512 scans, relaxation delay ( d1​ ) = 2.0 s.

  • Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C). Perform Fourier Transform (FT), manual phase correction, and a polynomial baseline correction. Reference the TMS peak to exactly 0.00 ppm.

Workflow A Sample Prep 15mg in DMSO-d6 B Temp Control Equilibrate at 298K A->B C Lock & Shim FWHM < 0.8 Hz B->C D 1H & 13C Acquisition C->D E Data Processing FT & Baseline Corr. D->E

Fig 2: Self-validating NMR acquisition workflow ensuring high-fidelity spectral data.

Quantitative Data Comparison

The tables below summarize the expected chemical shifts based on the electronic environments of the three comparative scaffolds. All data is referenced to TMS in DMSO- d6​ at 298K.

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ , δ in ppm)
Proton Assignment4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid4-Chloro-2-methylpyrimidine-5-carboxylic acid4-Amino-2-methylpyrimidine-5-carboxylic acid
C6-H (Aromatic)8.65 (s, 1H)9.12 (s, 1H)8.72 (s, 1H)
C2-CH 3​ 2.45 (s, 3H)2.70 (s, 3H)2.40 (s, 3H)
-NH / -NH 2​ 9.20 (br s, 1H), 4.85 (br s, 2H)N/A7.80 (br s, 2H)
-COOH 13.10 (br s, 1H)13.60 (br s, 1H)13.20 (br s, 1H)
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ , δ in ppm)
Carbon Assignment4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid4-Chloro-2-methylpyrimidine-5-carboxylic acid4-Amino-2-methylpyrimidine-5-carboxylic acid
C2 166.5168.2167.0
C4 161.8160.5162.5
C5 108.4122.3110.1
C6 158.2160.1159.0
C2-CH 3​ 25.426.125.2
-COOH 167.8165.4167.5

Discussion & Causal Analysis

When transitioning from the 4-chloro precursor to the 4-hydrazinyl target product, the most diagnostic indicator of a successful substitution is the dramatic upfield shift of the C5 carbon in the 13 C NMR spectrum.

As shown in Table 2, the C5 carbon shifts from ~122.3 ppm in the chloro-derivative to ~108.4 ppm in the hydrazinyl-derivative. This Δδ of nearly -14 ppm is a direct consequence of the strong +M electron donation from the proximal hydrazinyl nitrogen, which actively pumps electron density into the ortho position of the ring.

Similarly, in the 1 H NMR spectrum, the C6-H proton acts as an excellent diagnostic probe. The relief of the electron-withdrawing inductive effect of the chlorine atom, replaced by the electron-donating hydrazine, shields the C6 proton, shifting it from a highly deshielded 9.12 ppm down to 8.65 ppm. The appearance of the distinct broad singlets at 9.20 ppm and 4.85 ppm further confirms the presence of the secondary and primary amines of the hydrazinyl moiety, respectively.

By utilizing these specific, mechanistically-grounded chemical shift changes, analytical scientists can confidently differentiate 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid from its synthetic precursors and structural isomers[3].

References

  • RSC Publishing. "15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid". Dalton Transactions. URL:[Link]

Sources

Comparative

Comprehensive Analytical Method Validation Guide for 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic Acid

Executive Summary 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and API synthesis[1]. The molecule features a pyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and API synthesis[1]. The molecule features a pyrimidine core substituted with a methyl group, a carboxylic acid, and a reactive hydrazinyl functional group[1]. The presence of the hydrazine moiety introduces profound analytical challenges due to its extreme polarity, susceptibility to oxidation, and classification as a Potential Genotoxic Impurity (PGI)[2]. This guide objectively compares analytical strategies and provides a self-validating, ICH Q2(R2)-compliant methodology for the precise quantification of this compound.

The Analytical Challenge: Causality in Method Selection

Developing a robust analytical method for 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid requires overcoming three fundamental chemical hurdles:

  • Extreme Polarity & Zwitterionic Behavior: The combination of the carboxylic acid (anion-forming at high pH) and the hydrazine group (cation-forming at low pH) results in a highly polar molecule. This leads to virtually zero retention and severe peak tailing on standard C18 reversed-phase (RP) columns.

  • Trace-Level Sensitivity Requirements: Because hydrazine derivatives are known genotoxins, regulatory guidelines often mandate their control at low parts-per-million (ppm) levels[2]. This strict threshold exceeds the sensitivity limits of direct UV detection, as the native pyrimidine ring lacks a sufficiently strong chromophore.

  • Matrix Interference: In complex pharmaceutical matrices, the native UV absorbance of the pyrimidine ring (typically 220–260 nm) overlaps heavily with other aromatic APIs and excipients, compromising the specificity of the assay[2].

Comparison of Analytical Alternatives

To establish a self-validating analytical system, we must evaluate the available chromatographic techniques based on their physical mechanisms.

Table 1: Objective Comparison of Analytical Modalities for Hydrazine Derivatives

Analytical MethodRetention MechanismSensitivity (LOD)SpecificityCost / ComplexityBest Use Case
Direct HILIC-UV Hydrophilic partitioning~10–50 ppmLow (Matrix overlap)LowBulk assay quantification
LC-MS/MS (ESI) Mass-to-charge ratio<0.1 ppmVery HighHighTrace impurity profiling
Derivatization RP-HPLC-UV Hydrophobic interaction~0.25–3.0 ppmHigh (Shifted λmax)ModerateRoutine QA/QC & PGI control

Verdict: While LC-MS/MS offers superior sensitivity, it is highly susceptible to ion suppression caused by the highly polar carboxylic acid moiety. Pre-column derivatization followed by RP-HPLC-UV is the most robust, cost-effective, and reproducible method for routine validation[2][3].

Mechanistic Workflow: Pre-Column Derivatization

To resolve both the polarity and sensitivity issues simultaneously, the hydrazine group is reacted with an aromatic aldehyde—such as salicylaldehyde or 2-hydroxy-1-naphthaldehyde (HNA)[2][3][4].

The Chemical Causality: The nucleophilic primary amine of the hydrazinyl group attacks the carbonyl carbon of the aldehyde, followed by the elimination of water to form a hydrazone[4]. This transformation achieves two critical goals:

  • It masks the polar hydrazine group, significantly increasing the molecule's hydrophobicity and allowing for excellent retention on standard C18 columns.

  • It extends the conjugated π-electron system, shifting the maximum UV absorbance (λmax) to the visible range (e.g., 360 nm for salicylaldehyde, 406–424 nm for HNA)[2][3]. This completely eliminates baseline interference from the pyrimidine matrix.

G A 4-Hydrazinyl-2-methylpyrimidine -5-carboxylic acid D Hydrazone Derivative (Hydrophobic) A->D Nucleophilic Attack B Salicylaldehyde (Derivatizing Agent) B->D Condensation C Acidic Catalyst (pH 3.0) C->D E RP-HPLC-UV Analysis (λ = 360 nm) D->E Shifted λmax

Chemical logic of pre-column derivatization for enhanced retention and UV detection.

Step-by-Step Experimental Protocol

This protocol utilizes salicylaldehyde derivatization, optimized specifically for the zwitterionic nature of 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid.

Reagents & Sample Preparation:

  • Diluent: Methanol:Water (50:50, v/v).

  • Derivatizing Solution: 0.1 M Salicylaldehyde in methanol containing 0.1% acetic acid. Causality: The mild acid acts as a catalyst to accelerate hydrazone formation without degrading the pyrimidine core[4].

  • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of diluent.

  • Derivatization Reaction: Transfer 1.0 mL of the sample solution to an amber vial. Add 1.0 mL of the derivatizing solution. Incubate at 40°C for 30 minutes to ensure complete stoichiometric conversion[4]. Quench the reaction by cooling to room temperature.

Chromatographic Conditions:

  • Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent high-carbon-load C18[3].

  • Mobile Phase A: 10 mM Ammonium dihydrogen phosphate buffer. Causality: The pH must be adjusted to 3.0 to suppress the ionization of the carboxylic acid group at position 5, ensuring sharp peak shapes and preventing secondary interactions with free silanols[3].

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: Isocratic elution at 30% A / 70% B.

  • Flow Rate: 1.0 mL/min[3].

  • Column Temperature: 30°C[3].

  • Detection Wavelength: 360 nm[3].

  • Injection Volume: 20 µL.

ICH Q2(R2) Analytical Method Validation Framework

The validation must adhere strictly to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach (incorporating ICH Q14 principles) to demonstrate that the analytical procedure is fit for its intended purpose[5][6][7].

G Start Analytical Target Profile (ATP) Spec Specificity (Matrix Separation) Start->Spec Sens Sensitivity (LOD/LOQ) Spec->Sens Lin Linearity & Range (Reportable Range) Sens->Lin Acc Accuracy & Precision (Recovery & RSD) Lin->Acc Rob Robustness (DoE Assessment) Acc->Rob Report Validation Report Rob->Report

ICH Q2(R2) lifecycle approach for validating analytical procedures.

Validation Parameters & Experimental Execution:

  • Specificity: The method must demonstrate that the derivatized 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid peak is completely resolved from the unreacted salicylaldehyde and any matrix degradation products. At 360 nm, the native pyrimidine core shows zero absorbance, ensuring absolute specificity[2][3].

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 150% of the target specification limit[3]. The response must be directly proportional to the concentration[8].

  • Accuracy (Recovery): Determined by spiking known amounts of the analyte into a blank matrix at 50%, 100%, and 125/150% levels[3][9].

  • Precision: Assessed via System Precision (replicate injections of standard), Repeatability (intra-day), and Intermediate Precision (inter-day/different analysts)[6][10].

  • LOD and LOQ: Calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve: LOD = 3.3σ/S, LOQ = 10σ/S[3].

Table 2: Summary of ICH Q2(R2) Validation Results (Representative Data)

Validation ParameterICH Q2(R2) Acceptance CriteriaRepresentative ResultStatus
Linearity (R²) ≥ 0.9980.9994Pass
Range LOQ to 150% of target0.5 ppm to 25 ppmPass
Accuracy (Mean Recovery) 90.0% - 110.0%98.7% - 101.2%Pass
Repeatability (% RSD) ≤ 2.0% (n=6)0.85%Pass
Intermediate Precision (% RSD) ≤ 2.0% (n=12)1.12%Pass
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.15 ppmPass
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.50 ppmPass
Robustness Unaffected by deliberate changesStable across ±2°C, ±0.1 pHPass
Conclusion

The precise quantification of 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid necessitates a methodical approach that accounts for its zwitterionic nature and the high reactivity of the hydrazine group. While direct LC-MS/MS is a viable alternative, the pre-column derivatization RP-HPLC-UV method provides superior robustness against matrix effects and ion suppression. By adhering to the ICH Q2(R2) framework, laboratories can ensure this self-validating protocol delivers accurate, reproducible, and audit-ready data for pharmaceutical development.

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Safety & Regulatory Compliance

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